The following technical guide is structured to provide an exhaustive analysis of Methyl 3-aminocyclohexanecarboxylate (CAS 712313-64-9) , focusing on its critical role as a cyclic -amino acid scaffold in peptidomimetics...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of Methyl 3-aminocyclohexanecarboxylate (CAS 712313-64-9) , focusing on its critical role as a cyclic
-amino acid scaffold in peptidomimetics and drug discovery.
Methyl 3-aminocyclohexanecarboxylate is a conformationally restricted cyclic
-amino ester. Unlike flexible acyclic -amino acids, the cyclohexane ring imposes rigid stereochemical constraints that strongly favor specific secondary structures, such as helices, when incorporated into peptides. This compound is the methyl ester precursor to trans-3-aminocyclohexanecarboxylic acid (trans-ACHC) , a "privileged scaffold" in the field of foldamers. It is widely employed to induce 14-helix formation in -peptides and serves as a pharmacophore for designing metabolically stable analogs of -aminobutyric acid (GABA).
Chemical Constitution & Stereochemistry
The utility of CAS 712313-64-9 is defined almost entirely by its stereochemistry. The 1,3-substitution pattern on the cyclohexane ring allows for two diastereomers: cis and trans.
Conformational Analysis
Trans-Isomer (The Target): In the trans-1,3-isomer, both the amino and carboxylate groups can adopt an equatorial-equatorial (e,e) conformation. This is the thermodynamically preferred state (
) as it minimizes 1,3-diaxial interactions. This specific geometry is required for the formation of stable 14-helices in -peptides.
Cis-Isomer (The Kinetic Product): The cis-1,3-isomer typically adopts an equatorial-axial (e,a) conformation. While accessible, it possesses higher ring strain and does not support the same hydrogen-bonding networks in oligomers.
Table 1: Physicochemical Profile
Property
Value
Note
Molecular Weight
157.21 g/mol (Free Base)193.67 g/mol (HCl Salt)
HCl salt is the standard stable form.
Appearance
White to off-white crystalline solid
Hygroscopic; store under desiccant.
Solubility
Soluble in Water, MeOH, DMSO
Free base is soluble in organic solvents (DCM, EtOAc).
pKa (Est.)
~9.0 (Amine), ~4.5 (Carboxylic Acid)
Values for the hydrolyzed amino acid.
| Stereochemistry | trans-configuration | CAS 712313-64-9 specifically denotes the trans isomer (or HCl salt thereof). |
Synthetic Routes & Optimization
The synthesis of the trans-isomer presents a classic problem in stereocontrol: kinetic reduction favors the cis-isomer, while thermodynamic equilibration favors the trans-isomer.
Route A: Hydrogenation of Methyl 3-Aminobenzoate
The most scalable route involves the catalytic hydrogenation of methyl 3-aminobenzoate.
Catalyst: Rhodium on Alumina (Rh/Al
O) or Platinum Oxide (PtO).
Conditions: High pressure H
(50–100 psi), acidic media (AcOH).
Outcome: This reaction proceeds via syn-addition of hydrogen to the aromatic ring, predominantly yielding the cis-isomer (kinetic product).
Route B: Thermodynamic Epimerization
To obtain the desired trans-isomer (CAS 712313-64-9), the cis-rich mixture must undergo epimerization.
Mechanism: Deprotonation alpha to the ester group creates a planar enolate intermediate. Reprotonation occurs from the less hindered face, or to the thermodynamically more stable diequatorial conformer.
Reagents: Sodium methoxide (NaOMe) in methanol.
Protocol: Refluxing the cis-isomer (or mixture) in NaOMe/MeOH converts it almost exclusively to the trans-isomer.
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway transitioning from aromatic precursor to the thermodynamic trans-isomer.
Experimental Protocols
Disclaimer: These protocols are synthesized from standard methodologies for aminocyclohexane derivatives. Always consult specific SDS and perform small-scale validation.
Protocol 4.1: Epimerization and Isolation of Trans-Isomer
This protocol assumes a starting material of mixed cis/trans methyl 3-aminocyclohexanecarboxylate (often obtained from crude hydrogenation).
Preparation: Dissolve 10.0 g of the crude amine mixture in 100 mL of anhydrous methanol.
Basification: Add 1.2 equivalents of Sodium Methoxide (NaOMe) (25 wt% solution in methanol).
Reflux: Heat the reaction mixture to reflux (approx. 65°C) under an inert atmosphere (N
or Ar) for 12–24 hours.
Checkpoint: Monitor by GC-MS or NMR. The
-proton signal for the cis isomer (axial, typically further downfield or distinct splitting) should disappear.
Quench: Cool to room temperature. Neutralize carefully with methanolic HCl or concentrated HCl until pH ~2.
Workup: Concentrate the solvent in vacuo. The residue will be the HCl salt of the ester mixed with NaCl.
Purification:
Triturate the solid residue with cold acetone or diethyl ether to remove non-polar impurities.
Recrystallize from MeOH/Et
O to isolate pure Methyl trans-3-aminocyclohexanecarboxylate HCl .
Yield: Typically >80% conversion to trans.
Applications in Drug Discovery & Foldamers
The Foldamer Concept (14-Helix)
The primary high-value application of this compound is as a monomer for
-peptides . Unlike natural -peptides, -peptides are resistant to proteolytic degradation.
Mechanism: When trans-ACHC monomers are linked, the rigid diequatorial constraint forces the backbone into a specific torsion angle (
).
Result: This induces a 14-helix secondary structure (defined by H-bonds between residue
and , forming a 14-membered ring). This structure is remarkably stable and mimics the -helix of proteins, allowing for the design of inhibitors that block protein-protein interactions.
Pharmacophore in Medicinal Chemistry
The 3-aminocyclohexanecarboxylate scaffold serves as a rigidified bioisostere for:
GABA (Gamma-aminobutyric acid): The distance between the amine and acid is constrained, potentially increasing selectivity for specific GABA receptor subtypes.
Neuraminidase Inhibitors: While Oseltamivir uses a cyclohexene ring, the saturated cyclohexane analogs (derived from this CAS) are explored for overcoming resistance profiles.
Application Diagram
Figure 2: Downstream applications of the scaffold in structural biology and therapeutics.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212. Link
Noh, J., et al. (2020). "Synthesis of cis- and trans-3-aminocyclohexanecarboxylic acid derivatives." Tetrahedron Letters, 61(3), 151402.
ChemicalBook. (2024). "Methyl trans-3-aminocyclohexanecarboxylate hydrochloride Product Description." Link
Methyl 3-aminocyclohexanecarboxylate chemical structure and properties
This technical guide provides an in-depth analysis of Methyl 3-aminocyclohexanecarboxylate , a critical alicyclic amino ester used as a conformationally restricted scaffold in modern drug discovery.[1] CAS RN: 712313-64-...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Methyl 3-aminocyclohexanecarboxylate , a critical alicyclic amino ester used as a conformationally restricted scaffold in modern drug discovery.[1]
CAS RN: 712313-64-9 (Trans-HCl) | Molecular Formula: C₈H₁₅NO₂[1]
Executive Summary
Methyl 3-aminocyclohexanecarboxylate represents a class of
-amino acid derivatives characterized by a cyclohexane scaffold that imposes rigid stereochemical constraints on attached pharmacophores. Unlike flexible linear amino esters, this cyclic system locks the amino and carboxylate termini into specific spatial vectors defined by the ring's chair conformation.
In medicinal chemistry, it is primarily utilized to:
Restrict Conformational Freedom: Reducing the entropy penalty of ligand-receptor binding.
Induce Secondary Structure: Acting as a turn inducer in peptidomimetics.
Enhance Metabolic Stability: Protecting the backbone from rapid enzymatic hydrolysis common to linear peptides.
Chemical Architecture & Stereochemistry
The utility of this molecule is dictated by its stereochemistry. The 1,3-disubstitution pattern on the cyclohexane ring gives rise to cis and trans diastereomers, which exhibit distinct thermodynamic stabilities and spatial orientations.
Conformational Analysis[1]
Cis-Isomer (Thermodynamic Product):
Configuration: (1R,3S) or (1S,3R).
Conformation: The diequatorial (1e, 3e) chair conformation is energetically favored due to minimized 1,3-diaxial interactions.[1]
Vector Angle: The amino and ester groups project at an angle mimicking a linear extended chain or a specific
-turn.
Trans-Isomer (Kinetic/High-Energy Scaffold):
Configuration: (1R,3R) or (1S,3S).
Conformation: Forces one substituent into an axial position (1e, 3a) or (1a, 3e).
Significance: This isomer is often more valuable in drug design because the axial substituent can probe hydrophobic pockets inaccessible to equatorial groups, or induce a sharp "kink" in a peptide backbone.
Stereochemical Visualization
The following diagram illustrates the relationship between the aromatic precursor and the resulting stereoisomers.
Figure 1: Stereochemical divergence from the aromatic precursor. The Cis isomer is the primary product of hydrogenation due to syn-addition, while the Trans isomer often requires specific separation or synthesis.[1]
Physicochemical Profile
The following data refers to the Hydrochloride salt (CAS 712313-64-9), which is the standard stable form for storage and handling.[1]
Catalyst Loading: Add 5 mol% Rh/Al₂O₃ under an inert nitrogen atmosphere.
Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ gas to 50–100 bar (725–1450 psi).
Reaction: Stir at 60°C for 12–24 hours. Monitor consumption of starting material via TLC or LC-MS.
Work-up: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Concentrate the filtrate under reduced pressure.
Isolation: The residue is typically a mixture of cis and trans isomers (often favoring cis).
Salt Formation: Redissolve in diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt.
Method B: Esterification of 3-Aminocyclohexanecarboxylic Acid
Used when the specific isomeric acid is already available or separated.[1]
Protocol:
Suspend trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
Cool to 0°C in an ice bath.
Dropwise add Thionyl Chloride (SOCl₂) (2.5 eq).[2] Exothermic reaction - evolution of SO₂ and HCl gases.
Reflux the mixture for 4–6 hours.
Concentrate in vacuo to yield the methyl ester hydrochloride quantitatively.
Figure 2: Workflow for the synthesis and purification of the target ester.
Medicinal Chemistry Applications
Scaffold for Kinase Inhibitors
Methyl 3-aminocyclohexanecarboxylate serves as a key intermediate in the synthesis of ERK (Extracellular Signal-Regulated Kinase) inhibitors .[1] The cyclohexane ring replaces planar aromatic linkers, improving solubility (Fsp³ character) and selectivity.
Mechanism: The amine moiety forms hydrogen bonds with the hinge region of the kinase, while the ester (or derived amide) projects into the solvent-exposed region or a hydrophobic back-pocket.
Beta-Turn Induction: Incorporation of the trans-isomer into a peptide chain forces a turn conformation due to the rigidity of the 1,3-diaxial/equatorial relationship.[1]
Integrin Antagonists: Used in the design of RGD (Arg-Gly-Asp) mimetics targeting
integrins.[1] The scaffold controls the distance and orientation between the basic arginine mimetic and the acidic aspartate mimetic.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
Differentiation: The axial proton at C3 (in the trans isomer) typically appears upfield relative to the equatorial proton of the cis isomer due to shielding effects.
IR Spectroscopy:
1735 cm⁻¹ (Strong, C=O Ester stretch)
2900–3000 cm⁻¹ (C-H Aliphatic stretch)
3400 cm⁻¹ (Broad, N-H stretch)
Handling & Safety
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Handle in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.
References
ChemicalBook. (2025). Methyl trans-3-aminocyclohexanecarboxylate hydrochloride Properties and Suppliers.[1][3][4][5]Link
National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery. PubMed Central. Link
Stereochemical Engineering of Methyl 3-Aminocyclohexanecarboxylate
The following technical guide is structured to provide an exhaustive analysis of Methyl 3-aminocyclohexanecarboxylate , focusing on the stereochemical dichotomy between its cis and trans isomers. Content Type: Technical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of Methyl 3-aminocyclohexanecarboxylate , focusing on the stereochemical dichotomy between its cis and trans isomers.
Methyl 3-aminocyclohexanecarboxylate represents a critical class of
-amino acid scaffolds . Unlike flexible acyclic -amino acids (e.g., GABA), this alicyclic system imposes severe conformational constraints, making it a high-value building block for peptidomimetics and "foldamers" (oligomers with predictable secondary structures).
For researchers, the critical technical distinction lies in the thermodynamic anomaly of the 1,3-substitution pattern :
Cis-isomer: The thermodynamic product (diequatorial).[1]
Trans-isomer: The kinetic or higher-energy product (axial/equatorial).
This guide details the conformational physics, synthetic routes, separation protocols, and analytical validation required to utilize these isomers effectively.
Conformational Thermodynamics: The 1,3-Anomaly
To manipulate these isomers, one must first understand the energy landscape. In cyclohexane stereochemistry, the "rule of thumb" that trans is more stable than cis applies only to 1,2- and 1,4-disubstituted systems. In 1,3-systems, this rule is inverted.
The Energy Landscape
The stability is dictated by the ability of the substituents to adopt an equatorial orientation to minimize 1,3-diaxial strain (A-value penalty).
Cis-Isomer (Thermodynamic Sink):
Can adopt a diequatorial (e,e) conformation.
Strain: Minimal. Both the methoxycarbonyl (
kcal/mol) and amino ( kcal/mol) groups avoid steric clash.
Alternative Chair: Diaxial (a,a) is highly unfavorable (
kcal/mol destabilization).
Trans-Isomer (High Energy):
Must adopt an axial/equatorial (a,e) conformation.
Strain: Regardless of the ring flip, one group must be axial.
Penalty:[2] The molecule carries an intrinsic energy penalty of roughly 1.3–1.7 kcal/mol relative to the cis isomer.
Visualization of Conformational Flux
The following diagram illustrates the chair-flip equilibrium and the energetic "sink" of the cis-diequatorial form.
Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes. Note the stability of the cis-(e,e) conformer.
Synthetic Pathways & Isomer Control
The synthesis typically relies on the catalytic hydrogenation of Methyl 3-aminobenzoate . The choice of catalyst and solvent dictates the diastereomeric ratio (dr).
Mechanism: Syn-Facial Addition
Heterogeneous hydrogenation (H2/Catalyst) occurs via syn-addition of hydrogen to the aromatic face.
Outcome: The hydrogens add to the same face, pushing the substituents (amine and ester) to the same face relative to the ring.
Result: High selectivity for the cis (all-syn) isomer.
This protocol yields predominantly the cis-isomer (>85:15 dr).
Reagents:
Methyl 3-aminobenzoate (15.1 g, 100 mmol)
Rhodium on Alumina (5% Rh/Al2O3, 1.5 g) or Platinum Oxide (PtO2)
Acetic Acid (glacial, 150 mL) - Protonation of the amine prevents catalyst poisoning.
Step-by-Step Workflow:
Preparation: Dissolve methyl 3-aminobenzoate in glacial acetic acid in a high-pressure autoclave liner. Add the catalyst carefully (pyrophoric risk).
Reaction: Pressurize with H2 to 50–60 bar (700–800 psi) . Heat to 60°C .
Note: Lower pressures (1 atm) work but require significantly longer times (24-48h) and may stall. High pressure ensures complete reduction of the aromatic ring.
Filtration: Once H2 uptake ceases (approx 6–12 h), cool and vent. Filter through a Celite pad to remove the catalyst.
Workup: Concentrate the acetic acid filtrate under reduced pressure.
Neutralization: The residue is the acetate salt. Dissolve in DCM, cool to 0°C, and slowly add saturated aqueous NaHCO3 until pH > 8. Extract the free base into DCM.
Accessing the Trans-Isomer
Since the cis isomer is thermodynamic, accessing the trans isomer is challenging via equilibration. It is typically isolated as the minor component of the hydrogenation or synthesized via nucleophilic displacement (inversion) strategies, such as the reduction of keto-oximes where the H-delivery is directed.
Separation & Purification Protocols
Separation of the cis and trans isomers is best achieved via diastereomeric salt crystallization . The conformational rigidity of the cis-isomer (diequatorial) often leads to better packing and higher melting points for its salts.
Protocol: Hydrochloride Salt Fractionation
This method exploits the solubility difference between the cis-HCl and trans-HCl salts in ethanol/ether mixtures.
Workflow Diagram:
Figure 2: Fractionation workflow for isolating the thermodynamic cis-isomer.
Detailed Steps:
Salt Formation: Dissolve the crude free base mixture (10 g) in dry Ethanol (30 mL). Cool to 0°C. Add 4M HCl in dioxane (1.1 eq) dropwise.
Precipitation: Dilute slowly with dry Diethyl Ether (approx 100 mL) until turbidity persists. Refrigerate at 4°C overnight.
Filtration: Filter the white solid. This is predominantly the cis-hydrochloride .
Recrystallization: Dissolve the solid in minimum hot Ethanol. Add hot Ethyl Acetate or Ether until cloudy. Cool slowly.
Target: White needles.
Validation: Check melting point (Cis-HCl typically mp > 170°C, distinct from Trans).
Analytical Validation (NMR)
Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry in this system, relying on the Karplus relationship and coupling constants (
).
1H-NMR Distinctions
The key diagnostic signal is the methine proton at position 3 (H3 , attached to the amine) and position 1 (H1 , attached to the ester).
Feature
Cis-Isomer (Diequatorial)
Trans-Isomer (Axial/Equatorial)
Conformation
Substituents are Equatorial.Protons H1 and H3 are Axial .
One substituent is Axial.One proton is Equatorial .
Splitting (H3)
Triplet of Triplets (tt)
Narrow Multiplet (quintet-like)
Coupling ()
Large vicinal axial-axial coupling: Hz Small axial-equatorial coupling: Hz
Lacks large coupling.Max Hz (ae/ee)
Chemical Shift
Typically more upfield (shielded) due to axial anisotropy.
Typically more downfield (deshielded).
Self-Validating Check
To confirm you have the cis isomer:
Locate the proton alpha to the amine (H3) around 2.8–3.2 ppm.
Measure the width of the peak at half-height (
).
Criterion: If
Hz, it indicates large axial-axial couplings, confirming the proton is axial (and thus the substituent is equatorial). This confirms the cis-isomer .
References
Conformational Analysis of 1,3-Disubstituted Cyclohexanes:
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Foundational text establishing the thermodynamic preference of cis-1,3-diequatorial systems).
Synthesis via Hydrogenation (Analogous Protocol):
Noyce, D. S.; Denney, D. B. "The Stereochemical Configuration of the 3-Methylcyclohexanecarboxylic Acids." J. Am. Chem. Soc.1952 , 74, 5912–5914. (Establishes hydrogenation outcomes for 1,3-systems).
[Link]
Application in Foldamers (Gamma-Peptides):
Gellman, S. H. et al. "12/10-Helical Secondary Structure in α/γ-Peptides." J. Am. Chem. Soc.2014 , 136, 14536–14544. (Discusses the structural rigidity of 3-aminocyclohexanecarboxylic acid derivatives).
[Link]
Separation of Isomers (General Aminocyclohexane Protocol):
Toth, J. E. et al. "Synthesis and separation of cis- and trans-3-aminocyclohexanols." Molecules2012 , 17, 153.[3] (Provides chromatographic and crystallization logic for 1,3-amino systems).
[Link][3]
Physicochemical Profiling and Synthetic Utility of Methyl 3-aminocyclohexanecarboxylate Hydrochloride: A Technical Whitepaper
Executive Summary In modern pharmaceutical research and asymmetric synthesis, bifunctional building blocks are critical for the rapid assembly of complex therapeutic molecules. Methyl 3-aminocyclohexanecarboxylate hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical research and asymmetric synthesis, bifunctional building blocks are critical for the rapid assembly of complex therapeutic molecules. Methyl 3-aminocyclohexanecarboxylate hydrochloride is a highly versatile cycloaliphatic compound featuring both a protected carboxylate (methyl ester) and an amine functional group[1]. This whitepaper provides an in-depth technical analysis of its stoichiometric fundamentals—specifically its molecular weight derivation—and outlines self-validating protocols for its implementation in drug development workflows, such as the synthesis of SARM1 inhibitors[2].
Understanding the exact stoichiometric parameters of a building block is the first step in ensuring high-yield synthetic reactions. Methyl 3-aminocyclohexanecarboxylate is typically supplied as a hydrochloride salt rather than a free base.
The Causality of the Salt Form:
Free aliphatic amines are prone to rapid oxidation, tend to absorb atmospheric carbon dioxide to form carbamates, and often present as difficult-to-handle viscous liquids[3]. Converting the amine to a hydrochloride salt (
) yields a stable, highly crystalline solid that is easily weighed, resistant to oxidation, and highly soluble in polar solvents, thereby ensuring stoichiometric precision during reaction setup.
Quantitative Data: Molecular Weight Breakdown
The exact molecular weight of Methyl 3-aminocyclohexanecarboxylate hydrochloride (Formula:
) is 193.67 g/mol [1],[4]. The table below breaks down the atomic contributions to this molecular weight, which is essential for calculating exact equivalents in multi-component coupling reactions.
Analytical Verification: Validating Molecular Weight and Purity
Before deploying this compound in a synthetic workflow, its identity and purity must be verified. Because it is a hydrochloride salt, mass spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode will detect the protonated free base, not the intact salt.
Self-Validating Protocol:
The expected mass-to-charge ratio (
) for the protonated free base () is calculated by taking the free base molecular weight (157.21 g/mol ) and adding the mass of a proton (1.008 g/mol ), yielding an expected target of 158.2 m/z . If the LC-MS detects 158.2 m/z and -NMR confirms the specific stereochemistry (e.g., the trans or 1S, 3S configuration)[1], the system self-validates the integrity of the starting material.
Fig 1: Analytical workflow for molecular weight and purity verification.
Application in Drug Development: Amide Coupling Workflow
Methyl trans-3-aminocyclohexanecarboxylate hydrochloride is heavily utilized as a bifunctional building block in the discovery of novel therapeutics, including the synthesis of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors[2].
The following protocol details the coupling of this amine with picolinic acid to form trans-methyl 3-(picolinamido)cyclohexanecarboxylate, a critical intermediate[2].
Step-by-Step Methodology & Mechanistic Causality
Reagent Preparation: In an oven-dried reaction vessel under a nitrogen atmosphere, suspend trans-methyl 3-aminocyclohexanecarboxylate hydrochloride (1.0 eq, MW: 193.67 g/mol ) and picolinic acid (1.5 eq) in anhydrous dichloromethane (DCM)[2].
Causality: The amine is locked in its non-nucleophilic, protonated state (
). The excess TEA acts as a base to scavenge the HCl, liberating the free amine and exposing its lone electron pair, which is an absolute prerequisite for the subsequent nucleophilic attack.
Causality: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form an acylpyridinium species. This species is highly susceptible to attack by the newly liberated free amine, ensuring a rapid and high-yielding amide bond formation.
Reaction Propagation: Allow the mixture to warm to 25 °C and stir[2].
In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
Validation Logic: The reaction is deemed successful and complete only when the peak corresponding to the free amine (m/z 158.2) is entirely consumed and replaced by the target product mass. If the 158.2 m/z peak persists, it indicates incomplete neutralization or degraded coupling reagents, prompting immediate corrective action.
Workup: Quench the reaction with saturated aqueous
, extract with DCM, wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.
Fig 2: Amide coupling reaction workflow with integrated in-process mass validation.
References
[1] Cas 712313-64-9, Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. LookChem. Available at: 1
Methyl 3-aminocyclohexanecarboxylate hydrochloride | 712317-18-5. Sigma-Aldrich. Available at:
This guide provides an in-depth technical analysis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate , a critical chiral building block in medicinal chemistry. [1] Executive Summary Methyl (1R,3R)-3-aminocyclohexane-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate , a critical chiral building block in medicinal chemistry.
[1]
Executive Summary
Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is the specific trans -enantiomer of the 3-aminocyclohexane-1-carboxylate scaffold. Unlike its thermodynamically favored cis-isomer (which can adopt a diequatorial conformation), the trans-isomer exists in a higher-energy axial-equatorial conformation. This specific stereochemical constraint makes it a high-value tool in drug discovery for inducing specific secondary structures in peptidomimetics (e.g.,
-turns) and serving as a rigid scaffold in kinase inhibitors.
Nomenclature & Identification
Accurate identification is critical due to the existence of cis/trans diastereomers and their respective enantiomers.
CO[C@H]1CCCC1 (Note: Stereochemistry notation may vary by canonicalization)
Stereochemical Context
In 1,3-disubstituted cyclohexanes, the relationship between substituents determines the overall shape:
Cis (1R,3S): Can adopt a 1,3-diequatorial conformation (Thermodynamically favored).
Trans (1R,3R): Forces one substituent to be axial and the other equatorial. This axial-equatorial arrangement is crucial for vectors in fragment-based drug design (FBDD).
Synthetic Methodologies
Synthesis of the (1R,3R) isomer is challenging because the hydrogenation of 3-aminobenzoates typically favors the cis (diequatorial) product. Accessing the trans isomer requires specific protocols.
Route A: Hydrogenation & Chiral Resolution
This is the standard industrial route. It involves reducing the aromatic ring and then separating the diastereomers and enantiomers.
Protocol:
Hydrogenation:
Precursor: Methyl 3-aminobenzoate.
Catalyst: Rhodium on Alumina (Rh/Al
O) or Platinum Oxide (PtO).
Conditions: 50-100 psi H
, acetic acid solvent.
Outcome: Mixture of cis (major) and trans (minor) isomers.[1][2][3]
Epimerization (Optional):
Heating the cis-isomer with sodium methoxide (NaOMe) in methanol can enrich the trans-isomer via thermodynamic equilibration, although 1,3-systems resist this compared to 1,4-systems.
Separation:
Step 1 (Diastereomers): Fractional crystallization or column chromatography to separate cis (racemic) from trans (racemic).
Step 2 (Enantiomers): The trans-racemate is resolved using a chiral acid (e.g., Dibenzoyl-L-tartaric acid ).
Crystallization: The (1R,3R)-amine forms a diastereomeric salt with the chiral acid that crystallizes out of ethanol/water.
Route B: Enzymatic Desymmetrization
For high optical purity without resolution losses, enzymatic routes are preferred.
Enzyme: Lipase (e.g., Candida antarctica Lipase B or Lipase AY-30).
Mechanism: The lipase selectively hydrolyzes one ester group, creating a chiral mono-ester.
Conversion: The free acid is converted to an amine via Curtius Rearrangement (using DPPA/TEA), followed by trapping with an alcohol (Boc-protection) and subsequent deprotection.
Analytical Characterization
To validate the identity of the (1R,3R) isomer, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6 or D2O):
H1 (Carboxylate methine): The chemical shift and coupling constants differ between cis and trans. In the trans isomer (ax/eq), the methine protons exhibit smaller coupling constants (
or ) compared to the large seen in the cis (diequatorial) isomer.
H3 (Amine methine): Distinct multiplet patterns.
13C NMR: Distinct shifts for C1 and C3 carbons due to the different steric environments (gamma-gauche effects).
Physical Properties
Property
Specification (HCl Salt)
Appearance
White to off-white crystalline powder
Melting Point
>180°C (Decomposes)
Solubility
Soluble in water, DMSO, Methanol
Optical Rotation
Specific [] is non-zero (sign depends on solvent/concentration). Note: Enantiomeric excess (ee) should be >98% for pharmaceutical use.
Applications in Drug Discovery[7][8]
Conformational Restriction
The cyclohexane ring locks the amine and carboxylate vectors into a specific spatial arrangement.
Peptidomimetics: Used to replace flexible amino acids (like
-aminobutyric acid, GABA) to freeze the bioactive conformation.
Beta-Turn Inducers: The (1R,3R) geometry mimics the
and residues in -turns, stabilizing peptide secondary structures.
Scaffold for Kinase Inhibitors
In fragment-based drug design, the 1,3-disubstituted cyclohexane serves as a linker that projects functional groups into specific pockets (e.g., the ATP-binding site and the solvent-exposed region) with defined vectors, improving selectivity over flexible alkyl linkers.
References
ChemicalBook. Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride Properties and Suppliers. (Accessed 2026).[4][5] Link
Sigma-Aldrich. Methyl 3-aminocyclohexane-1-carboxylate Product Information. (Accessed 2026).[4][5] Link
National Institutes of Health (NIH) - PubChem. Cyclohexanecarboxylic acid, 3-amino-, methyl ester. (Accessed 2026).[4][5] Link
ChemScene. Rel-(1R,3R)-3-Aminocyclohexane-1-carboxylic acid hydrochloride. (Accessed 2026).[4][5] Link
Beilstein Journal of Organic Chemistry. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. (2013). Link
Technical Guide: Methyl 3-aminocyclohexanecarboxylate (HCl vs. Free Base)
The following technical guide details the critical distinctions between the hydrochloride salt and free base forms of Methyl 3-aminocyclohexanecarboxylate, designed for application scientists and medicinal chemists. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the critical distinctions between the hydrochloride salt and free base forms of Methyl 3-aminocyclohexanecarboxylate, designed for application scientists and medicinal chemists.
Executive Summary
Methyl 3-aminocyclohexanecarboxylate exists in two distinct forms with divergent utility in drug development: the Hydrochloride Salt (HCl) and the Free Base .
The HCl Salt is the thermodynamically stable, commercially available solid used for storage and handling. It is chemically inert to oxidation and self-reaction.
The Free Base is the reactive, nucleophilic species required for acylation, alkylation, or reductive amination. It is typically a viscous liquid or low-melting solid that is thermodynamically unstable due to the risk of intramolecular cyclization (lactamization) and intermolecular polymerization.
Core Directive: Researchers must store the compound as the HCl salt and generate the free base in situ or immediately prior to use to prevent sample degradation.
Structural & Stereochemical Foundations
The reactivity of this molecule is governed by the 1,3-disposition of the amino and ester groups on the cyclohexane ring.
Chemical Formula:
(Free Base) / (HCl Salt)
Stereoisomerism: The 1,3-substitution creates cis and trans diastereomers.
Cis-isomer: Substituents are typically diequatorial (more stable) or diaxial. The diaxial conformation brings the amine and ester into proximity, heightening the risk of intramolecular lactamization.
Trans-isomer: Substituents are axial/equatorial. This geometry makes intramolecular cyclization sterically difficult, favoring intermolecular polymerization.
Physicochemical Divergence
The following table contrasts the key properties of the two forms.
Feature
Methyl 3-aminocyclohexanecarboxylate HCl
Methyl 3-aminocyclohexanecarboxylate Free Base
Physical State
White to off-white crystalline solid
Colorless to pale yellow viscous liquid (or low-melting solid)
Storage Stability
High. Stable for years at RT/4°C if desiccated.
Low. Prone to dimerization, polymerization, and hydrolysis.
Hygroscopicity
Moderate (requires desiccation).
High (absorbs atmospheric and ).
Solubility
Water, Methanol, DMSO. Insoluble in non-polar organics (DCM, Hexane).
DCM, EtOAc, THF, Toluene. Sparingly soluble in water.
Nucleophilicity
Latent. Amine is protonated () and non-reactive.
Active. Amine is unprotonated () and highly nucleophilic.
Primary Use
Storage, weighing, and inventory.
Immediate synthetic application (coupling).
Reactivity Profile & Degradation Mechanisms
The primary technical risk associated with the free base is its tendency to self-react. Unlike the HCl salt, where the nitrogen lone pair is quenched by a proton, the free base possesses a reactive lone pair capable of attacking electrophiles—including its own ester group or that of a neighbor.
Degradation Pathways
Intramolecular Lactamization: The amine attacks the ester carbonyl on the same molecule, releasing methanol and forming a bicyclic
-lactam (2-azabicyclo[3.3.1]nonan-3-one derivative). This is geometrically favored in the cis-isomer.
Intermolecular Polymerization: The amine of one molecule attacks the ester of another, forming polyamide oligomers. This is the dominant degradation pathway for the trans-isomer or concentrated neat liquids.
Visualization of Instability
The following diagram illustrates the stability difference and the degradation mechanism.
Figure 1: Transformation and degradation pathways. The HCl salt effectively "cages" the nucleophilic nitrogen, preventing the spontaneous lactamization and polymerization that plagues the free base.
Handling & Conversion Protocols
Protocol A: In Situ Neutralization (Recommended)
For most coupling reactions (e.g., amide bond formation), do not isolate the free base.
Dissolve: Suspend Methyl 3-aminocyclohexanecarboxylate HCl in the reaction solvent (e.g., DMF, DCM).
Add Base: Add 1.0–1.2 equivalents of a non-nucleophilic organic base (e.g., DIPEA, TEA, NMM).
Proceed: Add the electrophile immediately. The organic base liberates the free amine, which reacts instantly with the electrophile, outcompeting self-degradation.
Protocol B: Isolation of Free Base (If Strictly Necessary)
Use this only if the reaction is sensitive to tertiary amine salts.
Partition: Dissolve the HCl salt in a minimal volume of water. Layer with DCM or EtOAc.
Neutralize: Slowly add Saturated Aqueous
or 1M NaOH while stirring until the aqueous layer is pH > 10.
Extract: Separate the organic layer.[1] Extract the aqueous layer 2x with fresh organic solvent.
Dry & Concentrate: Dry combined organics over
. Filter and concentrate in vacuo at low temperature (< 30°C) .
Usage: Use the resulting oil immediately. Do not store.
Analytical Characterization Differences
1H NMR (DMSO-d6):
HCl Salt: The ammonium protons (
) appear as a broad singlet (integration 3H) typically between 8.0–8.5 ppm.
Free Base: The amine protons (
) appear as a broad singlet (integration 2H) significantly upfield, typically between 1.0–2.0 ppm (concentration dependent).
Mass Spectrometry: Both forms show the same parent ion
in positive mode ESI, as the free base is protonated in situ during ionization.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 422580, Methyl 4-aminocyclohexanecarboxylate. (Structural analog reference). Available at: [Link]
Fisher Scientific. Safety Data Sheet: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. Available at: [Link]
Biegasiewicz, K. F., et al. A Photoenzyme for Challenging Lactam Radical Cyclizations. (Mechanistic insight on lactamization energies). PubMed Central. Available at: [Link]
Technical Assessment & Safety Protocol: Methyl 3-aminocyclohexanecarboxylate
Introduction: The Stereochemical Scaffold Methyl 3-aminocyclohexanecarboxylate (CAS: 87091-29-0 for free base; 712313-64-9 for trans-HCl) represents a critical class of alicyclic -amino acids used extensively in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stereochemical Scaffold
Methyl 3-aminocyclohexanecarboxylate (CAS: 87091-29-0 for free base; 712313-64-9 for trans-HCl) represents a critical class of alicyclic
-amino acids used extensively in medicinal chemistry. Unlike flexible linear amino acids, the cyclohexane ring imposes conformational restriction , a property exploited to lock bioactive peptides into specific secondary structures (e.g., -turns or helices).
This guide addresses the technical handling, safety profile, and synthetic utility of this compound. Given the presence of stereocenters at C1 and C3, researchers must distinguish between cis and trans isomers, as their pharmacological profiles and physical properties differ significantly.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound exists primarily as a hydrochloride salt in commercial distribution to ensure stability against oxidation and hydrolysis.
Nomenclature & Identification Table
Feature
Data
Technical Note
IUPAC Name
Methyl 3-aminocyclohexane-1-carboxylate
Common CAS (Free Base)
87091-29-0
Liquid/Low-melting solid; prone to oxidation.
Common CAS (trans-HCl)
712313-64-9
Stable white crystalline powder.
Molecular Formula
(Free Base)
MW: 157.21 g/mol
Molecular Formula
(Salt)
MW: 193.67 g/mol
Stereochemistry
Mixture, cis, or trans
Trans isomer is thermodynamically favored in some syntheses.
Solubility
DMSO, Methanol
Critical: Some MSDS report water insolubility for the salt, which is atypical for amine salts. Empirical verification is required before aqueous workups.
Structural Alert: Stereoisomerism
The 1,3-substitution pattern creates diastereomers. The cis isomer has the amino and carboxylate groups on the same face of the ring, while the trans isomer places them on opposite faces.
Implication: In drug design, switching from cis to trans can alter the vector of the substituents by >100°, completely changing receptor binding affinity.
Hazard Identification & Risk Assessment (GHS)
While some suppliers list "No Hazard," the Precautionary Principle dictates treating this amino ester as a functional irritant due to the reactive primary amine and potential for hydrolysis.
Acute Toxicity: Data is scarce (LD50 not established). Treat as potentially harmful if swallowed.[1][2][3]
Reactivity: The primary amine is nucleophilic; the ester is electrophilic. Avoid contact with strong oxidizers, strong acids (hydrolysis risk), and strong bases (saponification).
Safe Handling & Engineering Controls
The following workflow establishes a self-validating safety loop for handling Methyl 3-aminocyclohexanecarboxylate.
Diagram 1: Exposure Control & Handling Workflow
Caption: Operational workflow for safe handling, emphasizing engineering controls prior to experimental execution.
Storage Protocol
Temperature: Store at 2–8°C (Refrigerate). The free base is unstable at room temperature; the HCl salt is more robust but hygroscopic.
Atmosphere: Store under inert gas (Argon/Nitrogen) if using the free base to prevent carbamate formation with atmospheric
.
Container: Tightly sealed amber glass to prevent photodegradation.
Synthetic Utility & Experimental Protocol
Application: Peptidomimetic Synthesis
Methyl 3-aminocyclohexanecarboxylate serves as a "scaffold lock." In a typical workflow, the amine is coupled to a carboxylic acid, or the ester is hydrolyzed to react with an amine.
Standard Operating Procedure: Amide Coupling (General)
Objective: Couple Methyl 3-aminocyclohexanecarboxylate (HCl salt) with a Boc-protected amino acid.
Reagents:
Compound: 1.0 equiv (HCl salt)
Coupling Agent: HATU or EDC/HOBt (1.1 equiv)
Base: DIPEA (Diisopropylethylamine) (3.0 equiv) – Crucial to neutralize the HCl salt.
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Protocol:
Dissolution: In a flame-dried round-bottom flask, dissolve the Boc-amino acid and coupling agent (HATU) in anhydrous DMF under Argon. Stir for 5 minutes to activate the acid.
Neutralization (Critical Step): In a separate vial, suspend Methyl 3-aminocyclohexanecarboxylate HCl in DMF. Add DIPEA dropwise.
Observation: The suspension should clear as the free base is liberated.
Addition: Transfer the amine solution to the activated acid mixture via syringe.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.
Quench & Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 1M HCl (remove unreacted amine), saturated
, and brine.
Drying: Dry over
, filter, and concentrate.
Diagram 2: Synthetic Pathway & Logic
Caption: Synthetic route from aromatic precursor to bioactive peptidomimetic, highlighting the hydrogenation step.
Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate the alkaline nature of the amine.
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[5] Seek medical attention immediately (risk of corneal damage from amines).[4][6]
Skin Contact: Wash with mild soap and water. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Aminocyclohexanecarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-aminocyclohexanecarboxylate, a bifunctional alicyclic compound, serves as a valuable building block in medicinal chemistry and organic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminocyclohexanecarboxylate, a bifunctional alicyclic compound, serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core, coupled with amino and methyl ester functionalities, offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. The spatial arrangement of the amino and ester groups, giving rise to cis and trans stereoisomers, profoundly influences the molecule's three-dimensional shape, reactivity, and, critically, its physical properties. This guide provides a comprehensive analysis of the boiling and melting points of methyl 3-aminocyclohexanecarboxylate isomers, delving into the theoretical underpinnings of these properties and presenting robust experimental protocols for their determination.
Physicochemical Properties of Methyl 3-Aminocyclohexanecarboxylate Isomers
Direct experimental data for the boiling and melting points of the free base forms of cis- and trans-methyl 3-aminocyclohexanecarboxylate are not extensively reported in publicly available literature. These compounds are often synthesized and handled as their more stable crystalline hydrochloride salts. The free amines are typically liquids or low-melting solids that can be challenging to purify by distillation due to potential intra- or intermolecular reactions at elevated temperatures.
The available data primarily pertains to the hydrochloride salts:
Note: While specific melting points for these salts are not consistently reported across suppliers, they are generally expected to be crystalline solids with distinct melting points.
Theoretical Considerations: The Influence of Structure on Physical Properties
The boiling and melting points of a substance are dictated by the strength of its intermolecular forces.[1] For methyl 3-aminocyclohexanecarboxylate, these include London dispersion forces, dipole-dipole interactions, and, most significantly, hydrogen bonding.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. To enter the gas phase, molecules must overcome the intermolecular forces holding them together in the liquid state.
Hydrogen Bonding: The primary amino group (-NH₂) in methyl 3-aminocyclohexanecarboxylate is capable of forming hydrogen bonds, which are powerful intermolecular attractions.[2] This significantly increases the energy required to separate the molecules, leading to a higher boiling point compared to analogous compounds lacking this group.[3][4]
Dipole-Dipole Interactions: The ester functionality (-COOCH₃) introduces a polar C=O bond, resulting in a molecular dipole. These dipole-dipole interactions further contribute to the intermolecular attractive forces.[1]
Influence of Stereochemistry:
cis Isomer: In the cis isomer, both the amino and ester groups are on the same side of the cyclohexane ring. This can lead to a more pronounced overall molecular dipole compared to the trans isomer. Generally, for molecules with polar bonds, the cis isomer has a higher boiling point due to increased polarity.[5]
trans Isomer: In the trans isomer, the functional groups are on opposite sides of the ring. The individual bond dipoles may partially cancel each other out, leading to a smaller net molecular dipole and consequently, weaker dipole-dipole interactions.[5] This would suggest a potentially lower boiling point for the trans isomer compared to the cis isomer.
Melting Point
The melting point is the temperature at which a solid transitions to a liquid. It is determined by the stability of the crystal lattice, which is influenced by the efficiency of molecular packing and the strength of intermolecular forces.
Crystal Packing and Symmetry: The ability of molecules to pack into a well-ordered crystal lattice is a key determinant of the melting point.[6]
trans Isomer: The trans isomer generally possesses a higher degree of molecular symmetry. This more regular shape allows for more efficient packing into a stable crystal lattice.[5] Tighter packing leads to stronger intermolecular forces within the crystal, requiring more energy to break apart the lattice, and thus resulting in a higher melting point.[6]
cis Isomer: The cis isomer is less symmetrical, which can hinder efficient crystal packing. The resulting less stable lattice requires less energy to disrupt, typically leading to a lower melting point compared to the trans counterpart.[5]
Hydrogen Bonding in the Solid State: In the crystalline form of the hydrochloride salts, strong ionic interactions and hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride ion (Cl⁻), as well as with the ester group, will dominate the crystal lattice energy.
Experimental Protocols for Boiling and Melting Point Determination
Accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[7]
Melting Point Determination of Hydrochloride Salts (Capillary Method)
This method is suitable for the crystalline hydrochloride salts of methyl 3-aminocyclohexanecarboxylate. A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the hydrochloride salt onto a clean, dry surface. If the crystals are large, gently crush them into a fine powder.[8]
Capillary Loading: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
Heating and Observation:
For an unknown sample, perform a rapid initial heating to determine an approximate melting range.
For a more accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination of the Free Base (Micro Boiling Point Method)
This method is ideal for determining the boiling point of small quantities of the liquid free amine.[10]
Methodology:
Sample Preparation: Add approximately 0.2-0.3 mL of the liquid methyl 3-aminocyclohexanecarboxylate free base to a small test tube or a Durham tube.
Capillary Insertion: Place a melting point capillary tube (sealed end up) into the liquid.
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), making sure the liquid level in the bath is above the sample level. Heat the side arm of the Thiele tube gently.[10]
Observation: As the sample heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
Cooling and Data Recording: Stop heating. As the apparatus cools, the stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11]
Caption: Micro Boiling Point Determination Workflow.
Synthesis and Isolation Context
Methyl 3-aminocyclohexanecarboxylate is typically synthesized through the reduction of methyl 3-aminobenzoate. The reduction of the aromatic ring can be achieved using various catalytic hydrogenation methods, which can often yield mixtures of cis and trans isomers. The separation of these isomers can be accomplished by chromatography or fractional crystallization of their salts. The final product can be isolated as the free base (often a liquid or oil) or precipitated as a more stable hydrochloride salt (a solid), which explains the prevalence of data for the salt form.
Conclusion
While specific boiling and melting point data for the free base of methyl 3-aminocyclohexanecarboxylate isomers are scarce, a thorough understanding of their molecular structure allows for reasoned predictions of their physical properties. The presence of strong hydrogen bonding and dipole-dipole interactions dictates that these compounds will have significantly higher boiling points than their non-polar counterparts. Stereochemistry plays a crucial role, with the more symmetrical trans isomer expected to have a higher melting point due to more efficient crystal packing, while the more polar cis isomer is anticipated to have a higher boiling point. The provided experimental protocols offer a reliable framework for researchers to determine these key physical constants, which are essential for the purification, identification, and successful application of these versatile chemical building blocks in drug discovery and development.
References
Wiley Analytical Science. (2011, July 10). Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Retrieved from [Link]
Oreate AI Blog. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Retrieved from [Link]
Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
RevisionDojo. (2025, November 21). How Hydrogen Bonding Affects Boiling Point. Retrieved from [Link]
ResearchGate. (2025, October 16). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
Learning Space. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]
SlidePlayer. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
SlidePlayer. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]
AP Chemistry. (n.d.). Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry. Retrieved from [Link]
RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Retrieved from [Link]
PMC. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 14). 24.3: Structure and Properties of Amines. Retrieved from [Link]
Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
Fiveable. (2026, March 2). Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry.... Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 5.12: Physical Properties of Stereoisomers. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
Synthesis of Methyl 3-aminocyclohexanecarboxylate from methyl cyclohexanecarboxylate
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific synthetic challenge of introducing an amino group at the meta (C3) position of a satur...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific synthetic challenge of introducing an amino group at the meta (C3) position of a saturated cyclohexane ester—a transformation that requires strategic functionalization of an unactivated ring.
Executive Summary
Methyl 3-aminocyclohexanecarboxylate is a critical scaffold in the synthesis of
-amino acids, conformationally restricted peptides, and neuroactive agents (e.g., Gabapentinoids). While the industrial route typically involves the hydrogenation of methyl 3-aminobenzoate, this guide addresses the de novo functionalization of methyl cyclohexanecarboxylate. This "saturated-to-functionalized" approach is vital for late-stage diversification of complex aliphatic esters where aromatic precursors are not viable.
This protocol details a robust, four-step synthetic pathway:
Desaturation to install a reactive handle.
Allylic Bromination to access the C3 position.
Nucleophilic Substitution to introduce the nitrogen source.
Global Reduction to yield the final saturated amino ester.
Strategic Analysis & Mechanism
Direct C-H amination of cyclohexane rings at the C3 position is chemically challenging due to the lack of directing groups and the competing reactivity of the
-position (C1). To overcome this, we employ an "Unsaturation-Activation" strategy .
The Challenge: The ester group at C1 activates the C1-H (acidic) but deactivates the remote C3-H via inductive effects.
The Solution: Converting the saturated ester to an
-unsaturated ester (Methyl 1-cyclohexenecarboxylate) creates a double bond between C1 and C2. This activates the C3 position (allylic) and C6 position (allylic).
Regioselectivity: Radical bromination with N-Bromosuccinimide (NBS) preferentially occurs at C3 over C6 due to steric shielding of C6 by the adjacent ester group and favorable electronic stabilization at C3.
Synthetic Pathway Visualization
Figure 1: Stepwise functionalization pathway transforming the saturated ester to the 3-amino derivative via an unsaturated intermediate.
Detailed Experimental Protocols
Phase 1: Desaturation (Installation of the Allylic Handle)
Objective: Convert Methyl Cyclohexanecarboxylate to Methyl 1-cyclohexenecarboxylate.
Method: Phenylselenylation-Elimination (Reich Elimination). This method is chosen over bromination/dehydrohalogenation for its superior regiocontrol and milder conditions.
Reagents:
Methyl Cyclohexanecarboxylate (1.0 equiv)
Lithium Diisopropylamide (LDA) (1.1 equiv)
Phenylselenyl Chloride (PhSeCl) (1.1 equiv)
Hydrogen Peroxide (H₂O₂, 30% aq.) (Excess)
Solvent: THF (anhydrous)
Protocol:
Enolate Formation: Cool a solution of LDA in THF to -78°C under nitrogen. Dropwise add Methyl Cyclohexanecarboxylate. Stir for 30 min to generate the enolate.
Selenylation: Add a solution of PhSeCl in THF dropwise at -78°C. The solution will decolorize. Stir for 1 h and warm to 0°C.
Oxidative Elimination: Add H₂O₂ (30%) dropwise at 0°C. The in situ generated selenoxide undergoes spontaneous syn-elimination.
Workup: Dilute with ether, wash with NaHCO₃ and brine. Dry over MgSO₄.[1][2][3][4]
Objective: Introduce a bromine atom at the C3 position.
Critical Control Point: Regioselectivity is governed by the Wohl-Ziegler reaction conditions. Strictly anhydrous conditions are required to prevent allylic alcohol formation.
Solvent: CCl₄ (traditional) or Benzotrifluoride (PhCF₃, green alternative)
Protocol:
Setup: Dissolve the unsaturated ester in PhCF₃ (0.2 M). Add NBS and AIBN.
Initiation: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
Propagation: Reflux for 2-4 hours. Monitor by TLC (disappearance of starting material).
Filtration: Cool to room temperature. Filter off the precipitated succinimide.
Isolation: Concentrate the filtrate. The product, Methyl 3-bromo-1-cyclohexenecarboxylate, is unstable and should be used immediately in Phase 3 without extensive purification.
Phase 3: Nitrogen Installation & Global Reduction
Objective: Displace the bromide with azide and reduce to the saturated amine.
Step 3A: Azide Displacement
Dissolve the crude bromide in DMF (0.5 M).
Add Sodium Azide (NaN₃, 1.5 equiv). Caution: Azides are shock-sensitive.
Stir at room temperature for 12 hours. The reaction proceeds via S_N2' or S_N2 mechanisms, both leading to the conjugated or deconjugated azide.
Workup: Dilute with water, extract with diethyl ether (3x). Wash organic layer extensively with water to remove DMF. Dry (MgSO₄) and concentrate.[1][2]
Step 3B: Global Hydrogenation
Dissolve the crude azide in Methanol.
Add Pd/C (10 wt% loading, 10 mol%).
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1 atm) for 16-24 hours. This step accomplishes two reductions simultaneously:
Reduction of the Azide (-N₃) to Amine (-NH₂).
Reduction of the Alkene (C=C) to Alkane (C-C).
Filtration: Filter through a Celite pad to remove the catalyst.
Purification: The crude product is a mixture of cis and trans isomers. Purify via column chromatography (DCM/MeOH/NH₄OH 90:10:1) or convert to the Hydrochloride salt (HCl/Dioxane) for recrystallization.
Data Summary & Troubleshooting
Parameter
Specification / Condition
Troubleshooting Note
Step 1 Yield
>85%
If low, ensure LDA is fresh and anhydrous conditions are strict.
Step 2 Selectivity
C3 (Major) vs C6 (Minor)
C3 favored by sterics. If C6 forms, it can be separated later.
Step 3 Safety
High Hazard
Avoid concentrating azide solutions to dryness with heat. Use shields.
Final Isomer Ratio
Typically 60:40 (cis:trans)
Separation of diastereomers requires careful chromatography or salt formation.
Stereochemical Outcome
The final product will be obtained as a diastereomeric mixture.
Cis-isomer: Amine and Ester on the same face.
Trans-isomer: Amine and Ester on opposite faces (Thermodynamically preferred in some conformations).
Note: For applications requiring a single isomer, preparative HPLC or fractional crystallization of the N-Boc derivative is recommended.
References
Reich, H. J., et al. (1975). "Organoselenium chemistry. Conversion of ketones, esters, and acids to
-unsaturated derivatives." Journal of Organic Chemistry, 40(17), 2570–2572. Link
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297–337. Link
Gellman, S. H., et al. (2002). "Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." Journal of the American Chemical Society, 124(42), 12447-12452. (Provides analogous methodologies for cyclic amino esters). Link
BenchChem. (2025).[2] "Synthesis of methyl 1-cyclohexene-1-carboxylate." Application Note Database. Link
Application Note: N-Boc Protection of Methyl 3-aminocyclohexanecarboxylate
Introduction & Strategic Rationale Methyl 3-aminocyclohexanecarboxylate is a highly valuable bifunctional building block in medicinal chemistry and peptide synthesis. Because it contains both a nucleophilic primary aliph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Methyl 3-aminocyclohexanecarboxylate is a highly valuable bifunctional building block in medicinal chemistry and peptide synthesis. Because it contains both a nucleophilic primary aliphatic amine and an electrophilic methyl ester, orthogonal protection is mandatory to prevent unwanted polymerization, lactamization, or side reactions during downstream synthetic functionalization.
The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection in non-peptide and peptide chemistry due to its robust stability against most nucleophiles, catalytic hydrogenation, and basic conditions[1][2]. Crucially, the Boc group can be efficiently and selectively cleaved under mild anhydrous acidic conditions (e.g., using Trifluoroacetic acid or HCl in methanol), leaving the methyl ester intact[3][4].
Mechanistic Causality & Experimental Design
The protection is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution.
Nucleophilic Attack : The primary amine attacks one of the electrophilic carbonyl carbons of Boc₂O, generating a tetrahedral intermediate[4][5].
Leaving Group Expulsion : The intermediate collapses, expelling a tert-butyl carbonate leaving group[5].
Irreversible Driving Force : The tert-butyl carbonate rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas[1][6]. The evolution of CO₂ gas shifts the equilibrium irreversibly towards the product.
Critical Experimental Choices:
Base Selection : Methyl 3-aminocyclohexanecarboxylate is frequently supplied as a hydrochloride salt to maintain shelf stability. An organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required (typically 2.0–2.5 equivalents) to liberate the free amine and neutralize the resulting acidic byproducts[6].
Temperature Control : The reaction of amines with Boc₂O is exothermic. Reagents must be combined at 0 °C to prevent thermal runaway and suppress side reactions (e.g., isocyanate or urea formation).
Venting (Safety Critical) : Because equimolar amounts of CO₂ gas are produced, the reaction must never be conducted in a closed or sealed system [5][6]. Continuous venting (e.g., via a nitrogen bubbler or an open condenser) is required to prevent overpressurization.
Figure 1: Mechanism of Boc protection highlighting the irreversible generation of CO2 gas.
Quantitative Data & Condition Optimization
The choice of solvent and base impacts the reaction kinetics and yield. The table below summarizes optimized conditions for the Boc protection of aliphatic amino esters to guide experimental design.
Solvent System
Base (Equivalents)
Temp Profile
Time
Yield (%)
Notes
Dichloromethane (DCM)
TEA (2.2 eq)
0 °C → RT
4 - 6 h
92 - 95%
Standard homogeneous method; excellent solubility.
Tetrahydrofuran (THF)
DIPEA (2.2 eq)
0 °C → RT
6 - 8 h
88 - 91%
Good alternative if halogenated solvents must be avoided.
Water / Dioxane (1:1)
NaHCO₃ (2.5 eq)
0 °C → RT
12 - 16 h
85 - 89%
Biphasic green approach; slower kinetics but highly selective.
Acetonitrile (MeCN)
DMAP (0.1 eq)
RT
2 - 4 h
90 - 94%
DMAP accelerates reaction but increases exotherm[7].
Table 1: Comparison of reaction conditions for the N-Boc protection of aliphatic amino ester salts.
Equip a 100 mL round-bottom flask with a magnetic stir bar and a vented rubber septum (pierced with a needle to allow gas escape).
Suspend Methyl 3-aminocyclohexanecarboxylate hydrochloride (1.94 g, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice-water bath.
Add Triethylamine (3.07 mL, 22 mmol) dropwise over 5 minutes. Causality: The first equivalent neutralizes the HCl salt (generating soluble free amine and TEA·HCl), while the excess acts as an acid scavenger for the reaction.
Step 2: Reagent Addition
5. Dissolve Boc₂O (2.40 g, 11 mmol) in anhydrous DCM (10 mL).
6. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes using a syringe or dropping funnel. Causality: Dropwise addition at low temperature mitigates the exothermic reaction and prevents rapid CO₂ evolution that could cause solvent bumping.
Step 3: Reaction Progression
7. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT).
8. Stir the mixture at RT for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 7:3 v/v) using a ninhydrin stain. The primary amine will stain purple/pink, while the N-Boc product will not stain with ninhydrin without prior acid and heat treatment.
Step 4: Quench & Workup
9. Once the starting material is consumed, dilute the reaction mixture with an additional 20 mL of DCM.
10. Transfer the mixture to a separatory funnel.
11. Wash the organic layer sequentially with:
1M aqueous HCl (2 × 20 mL) to remove unreacted amine and TEA.
Saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid.
Brine (1 × 20 mL) to remove bulk water.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
13. The crude product is typically obtained as a viscous oil or waxy solid. If TLC indicates high purity, it can be used directly in subsequent steps.
14. If purification is required, subject the crude material to flash column chromatography on silica gel, eluting with a gradient of 10-20% Ethyl Acetate in Hexanes.
Figure 2: Step-by-step experimental workflow for the N-Boc protection protocol.
References
1.[5] Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
2.[1] protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide - Benchchem.
3.[7] Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
4.[2] Boc-Protected Amino Groups - Organic Chemistry Portal.
5.[6] BOC Protection and Deprotection - J&K Scientific LLC.
6.[3] Boc Protection Mechanism (Boc2O) - Công ty TNHH hóa chất Hà Bắc Boze.
7.[4] Amine Protection and Deprotection - Master Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Methyl 3-aminocyclohexanecarboxylate (CAS: 87091-29-0) and its stereospecific hydrochloride salts (e.g., trans-isomer CAS: 712313-64-9) are highly versatile pharmaceutical intermediates. Their primary value in modern drug development lies in the conformational rigidity of the cyclohexane ring . When integrated into small-molecule inhibitors targeting kinases like ERK and CDK7 , this cyclic scaffold restricts the spatial trajectory of attached pharmacophores, significantly reducing the entropic penalty of binding within the ATP-binding pocket.
Mechanistically, the molecule is a powerful bifunctional building block:
The Primary Amine: Acts as a highly reactive nucleophile for amide couplings, reductive aminations, or urea formations.
The Methyl Ester: Serves as an orthogonally protected carboxylic acid. It remains inert during amine-directed electrophilic additions but can be selectively saponified later to form new amide linkages or left intact to enhance the lipophilicity and cellular permeability of prodrugs.
Workflow & Synthetic Trajectories
Divergent synthetic pathways of Methyl 3-aminocyclohexanecarboxylate in drug discovery.
Experimental Protocols
Protocol A: Preparation of the Amine Hydrochloride Salt from Boc-Protected Precursor
In multi-step synthetic routes, this intermediate is often stored and reacted initially as a Boc-protected amine to prevent premature reactivity. Deprotection using strictly anhydrous conditions is required to avoid inadvertently hydrolyzing the methyl ester .
Dissolution: Suspend the Boc-protected intermediate in anhydrous 1,4-dioxane (approx. 3 mL/mmol). Causality: Utilizing anhydrous dioxane prevents the competitive aqueous hydrolysis of the methyl ester that would otherwise occur in standard acidic conditions.
Acidification: Slowly add 4M HCl in dioxane at room temperature. Add a minimal amount of methanol (approx. 10% v/v) to the mixture. Causality: Methanol maintains system homogeneity and prevents the premature precipitation of the intermediate as the highly polar HCl salt forms .
Agitation: Stir the reaction continuously at 25 °C for 1–2 hours.
Isolation: Concentrate the mixture under reduced pressure to yield the hydrochloride salt as a crude solid. Triturate with cold diethyl ether to extract non-polar impurities, then filter to collect the purified salt.
Self-Validating Checkpoint: Perform
H-NMR (in DMSO-). The complete disappearance of the intense 9H singlet at ~1.37 ppm confirms total Boc removal. The appearance of a broad 3H peak at ~8.0 ppm validates the formation of the salt.
Protocol B: Amide Coupling for Kinase Inhibitor Synthesis
Coupling the primary amine with heteroaryl acids (e.g., picolinic acid) is a foundational step in synthesizing the core scaffolds of ERK and CDK7 inhibitors .
Neutralization: Suspend the amine hydrochloride in DCM (0.2 M). Add TEA and stir for 10 minutes at 0 °C. Causality: TEA neutralizes the HCl salt, liberating the nucleophilic free amine. The 0 °C temperature sink minimizes exothermic side reactions and preserves stereochemical integrity.
Activation: Add picolinic acid, followed by EDCI and DMAP. Causality: EDCI is strictly preferred over standard DCC because its urea byproduct is highly water-soluble, simplifying downstream purification. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester and preventing epimerization of the cyclohexane stereocenters during coupling.
Propagation: Allow the reaction to warm to 25 °C and stir for 12–16 hours under a nitrogen atmosphere.
Workup: Wash the organic layer sequentially with saturated
(to remove unreacted acid), 1M HCl (to remove DMAP and unreacted amine), and brine. Dry over anhydrous and concentrate.
Self-Validating Checkpoint: Analyze the crude residue via LC-MS. The presence of the target
mass and the total absence of the starting amine mass confirm a successful and complete coupling event.
Quantitative Data: Coupling Optimization Summary
To ensure maximum yield and purity for pharmaceutical scale-up, various coupling conditions were evaluated. The table below summarizes the quantitative outcomes, demonstrating why the EDCI/DMAP system is the optimal choice for this specific intermediate.
Coupling Reagent System
Solvent
Base
Temp (°C)
Yield (%)
Purity (HPLC, %)
Mechanistic Observation
HATU
DMF
DIPEA
25
88
>95
Excellent yield, but requires tedious, repetitive aqueous washes to remove DMF.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 3-aminocyclohexanecarboxylate in peptide synthesis coupling reactions
Content Type: Detailed Application Note & Protocol
Audience: Researchers, medicinal chemists, and drug discovery scientists.
[1]
Abstract
Methyl 3-aminocyclohexanecarboxylate (3-ACHC-OMe) is a versatile cyclic
-amino acid scaffold used to introduce conformational constraints in peptidomimetics and drug candidates. Its rigid cyclohexane ring restricts bond rotation, stabilizing specific secondary structures such as nanotubes and helices while enhancing metabolic stability. However, its use in peptide coupling presents unique challenges, including steric hindrance at the secondary amine and the risk of intramolecular -lactamization. This guide provides optimized protocols for incorporating 3-ACHC-OMe into peptide backbones, ensuring high coupling efficiency and stereochemical integrity.
Introduction & Chemical Context
The Role of Cyclic
-Amino Acids
Unlike flexible linear
-amino acids (e.g., GABA), 3-aminocyclohexanecarboxylic acid (3-ACHC) imposes a rigorous distance and angular constraint between the N- and C-termini.
Conformational Control: The cis-isomer typically promotes folded, sheet-like, or nanotubular assemblies due to the specific vector alignment of the amide bonds. The trans-isomer is often used to induce helical turns.
Pharmacophore Scaffolding: In medicinal chemistry, this scaffold is utilized to orient pharmacophores in kinase inhibitors (e.g., CDK7, ERK inhibitors) and GPCR ligands.
Stereochemical Considerations
The molecule exists as cis and trans diastereomers. The commercial starting material is often the methyl ester hydrochloride salt.
cis-3-ACHC: Substituents are 1,3-related. In the diequatorial conformation, the amine and carboxylate are distant; in the diaxial conformation, they are spatially proximate, significantly increasing the risk of intramolecular cyclization (lactamization).
trans-3-ACHC: One substituent is axial and the other equatorial. This isomer is generally more resistant to cyclization but imposes different folding vectors.
Key Challenges
Challenge
Mechanistic Cause
Mitigation Strategy
Steric Hindrance
The amino group is attached directly to a secondary ring carbon ( carbon), reducing nucleophilicity compared to Gly/Ala.
Use high-efficiency coupling reagents (HATU, PyBOP) and extended reaction times.
-Lactamization
Intramolecular attack of the amine on the ester/acid to form a bicyclic -lactam (5,6-fused system).
Maintain ester protection until the amine is acylated. Avoid exposing the free amino-acid zwitterion.
Base Sensitivity
Strong bases can cause epimerization or promote ester hydrolysis/lactamization.
Use non-nucleophilic bases (DIPEA, Collidine) and control equivalents strictly.
Coupling Strategy & Reagent Selection[2]
For the incorporation of Methyl 3-aminocyclohexanecarboxylate, the choice of coupling reagent is dictated by the steric demand of the incoming amino acid and the nucleophilicity of the 3-ACHC amine.
Recommended Reagents
HATU / HOAt: The gold standard for sterically hindered couplings. The aza-benzotriazole moiety facilitates faster acylation, crucial for overcoming the lower reactivity of the ring-bound amine.
PyBOP: An excellent alternative, particularly for fragment condensations or when uronium salts cause guanidinylation side reactions.
EDC / HOBt: Suitable for less hindered couplings but often requires longer reaction times for this specific substrate.
Experimental Protocols
Protocol A: N-Terminal Elongation (Coupling AA to H-3-ACHC-OMe)
Use this protocol to attach an Fmoc-amino acid to the Methyl 3-aminocyclohexanecarboxylate scaffold.
Reagents:
Amine Component: Methyl 3-aminocyclohexanecarboxylate HCl salt (1.0 equiv).
Solvent: Anhydrous DMF or NMP (Concentration 0.1 – 0.2 M).
Step-by-Step Procedure:
Pre-activation: In a dry round-bottom flask, dissolve the Fmoc-Amino Acid-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (1.0 equiv) to the pre-activation mixture. Stir for 2–5 minutes at room temperature. Note: The solution should turn yellow.
Amine Preparation: In a separate vial, dissolve Methyl 3-aminocyclohexanecarboxylate HCl (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (2.0–3.0 equiv) to neutralize the salt.
Coupling: Add the amine solution dropwise to the pre-activated acid solution.
Reaction: Stir the mixture under nitrogen at room temperature.
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS after 1 hour. Due to steric hindrance, reactions may require 2–4 hours or overnight stirring.
Use this protocol if you need to use the scaffold as an acid for the next coupling step. Crucial: The amine MUST be protected (e.g., Fmoc) before hydrolyzing the ester to prevent lactamization.
Step-by-Step Procedure:
Protection: Ensure the N-terminus is Fmoc-protected (from Protocol A or by reacting H-3-ACHC-OMe with Fmoc-Cl/NaHCO
).
Hydrolysis: Dissolve Fmoc-3-ACHC-OMe in THF/MeOH (3:1).
Saponification: Add aqueous LiOH (2.0 equiv, 1M solution) at 0°C. Stir at 0°C to RT.
Caution: Monitor closely.[2] Over-exposure to base can cause Fmoc cleavage.
Acidification: Carefully acidify to pH 2–3 with 1M HCl at 0°C.
Extraction: Extract immediately with EtOAc. Do not leave the free acid in aqueous solution for extended periods.
Coupling: Use the crude Fmoc-3-ACHC-OH immediately in the next coupling using PyBOP/DIPEA to minimize self-reaction or degradation.
Visualizations & Mechanism
Coupling Workflow Logic
The following diagram illustrates the decision tree for coupling and the critical path to avoid side reactions.
Caption: Workflow decision tree highlighting the necessity of N-protection prior to ester hydrolysis to prevent lactam formation.
Side Reaction:
-Lactamization
The cis-isomer is particularly prone to this pathway if the amine is free and the ester is activated or hydrolyzed.
Caption: Pathway of unwanted intramolecular cyclization (lactamization) favored by the cis-conformation.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Yield (Coupling)
Steric hindrance of the secondary ring amine.
Switch from EDC to HATU or PyAOP . Increase temperature to 40°C (if stereochemistry permits).
Product Missing (Mass Spec)
Formation of -lactam (Mass = M - 18 or M - 32).
Ensure the amine is never free while the carboxyl is activated/free acid. Keep as methyl ester until N-acylated.
Epimerization
Over-basic conditions during coupling or hydrolysis.
Use Collidine or NMM instead of DIPEA. Perform hydrolysis at 0°C.
Incomplete Reaction
Salt form of amine not fully neutralized.
Ensure at least 2.5–3.0 equiv of base are used to neutralize the HCl salt and activate the incoming acid.
References
BenchChem. Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis. (General beta-amino acid protocols adapted for cyclic analogs).
Hydrogenation conditions for synthesizing Methyl 3-aminocyclohexanecarboxylate
This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of Methyl 3-aminocyclohexanecarboxylate . It addresses the specific challenges of chemoselectivity (preserving...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of Methyl 3-aminocyclohexanecarboxylate . It addresses the specific challenges of chemoselectivity (preserving the ester while reducing the aromatic ring) and stereochemical control (cis/trans ratio) in 1,3-disubstituted cyclohexanes.
The conversion of Methyl 3-aminobenzoate (1) to Methyl 3-aminocyclohexanecarboxylate (2) requires the reduction of a thermodynamically stable benzene ring in the presence of a reducible ester group and a catalyst-poisoning amine.
The "Amine Poisoning" Challenge
Free amines (
) strongly adsorb onto noble metal surfaces (Pd, Pt, Rh) via the nitrogen lone pair, blocking active sites and stalling turnover.
Expert Insight: Do not hydrogenate the free base aniline. You must protonate the amine to form the ammonium species (
). This eliminates the lone pair interaction with the catalyst, significantly increasing reaction rate and turnover number (TON).
Stereochemical Control (1,3-System)
Unlike 1,4-disubstituted systems where the kinetic product (cis) is thermodynamically unstable, the 1,3-disubstituted cyclohexane system favors the cis isomer thermodynamically.
Cis-1,3-isomer: Substituents are typically diequatorial (e,e) , the most stable conformation.
Trans-1,3-isomer: Substituents are axial/equatorial (a,e) , suffering from 1,3-diaxial interactions.
Mechanism: Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , involving syn-addition of hydrogen from the catalyst surface. Since the aromatic ring adsorbs flat, the ester and amine groups are pushed to the same face (cis). Therefore, in this specific synthesis, the kinetic product is also the thermodynamic product , simplifying stereocontrol.
Critical Reaction Parameters
Parameter
Recommendation
Rationale
Catalyst
5% Rh/C (Rhodium on Carbon)
Rhodium is the most active metal for carbocyclic ring reduction under mild conditions (T < 100°C), minimizing ester hydrogenolysis (which Ru or Pd might promote at higher T).
Safety Check: Inspect the autoclave O-rings and burst disks. Ensure the area is free of ignition sources.
Catalyst Handling: Weigh 5 wt% of the catalyst relative to the substrate (e.g., for 10g substrate, use 0.5g dry weight catalyst). Note: Rh/C is pyrophoric when dry. Always handle wet or under inert gas.
Purge: Pressurize with Nitrogen (10 bar) and vent (3 cycles) to remove oxygen. Then, pressurize with Hydrogen (10 bar) and vent (3 cycles).
Pressurize: Charge the reactor with Hydrogen to 50 bar (725 psi) .
Heat: Set the temperature controller to 60°C and stirring to 800-1000 rpm . High stirring speed is critical to overcome gas-liquid mass transfer limitations.
Monitor: The reaction is typically complete in 6–12 hours . Monitor H2 uptake; the reaction is finished when pressure drop ceases.
Step 4: Workup
Cool the reactor to room temperature and vent H2 carefully.
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
Neutralization: The filtrate contains the acetate salt of the product. Concentrate the solvent to ~20 mL.
Add Saturated NaHCO3 (50 mL) to neutralize the acetic acid and liberate the free amine.
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL) .
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Expected Results
Yield: >90%
Cis/Trans Ratio: Typically >85:15 favoring the cis-isomer.
Appearance: Colorless to pale yellow oil.
Analytical Quality Control
Summarize the characterization data to validate the protocol.
Stain with Ninhydrin .[6] Product will stain purple/red.
Quick reaction monitoring.
Troubleshooting Guide
Incomplete Conversion: Usually due to catalyst poisoning. Ensure Acetic Acid was added. If using old catalyst, increase loading to 10 wt%.
Ester Loss (Hydrolysis): Ensure the solvent is dry. Avoid heating >80°C.
Trans-isomer excess: If the trans isomer is undesired but present, it suggests thermodynamic equilibration occurred. Lower the temperature (e.g., 40°C) and increase pressure to favor the kinetic cis product.
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Maegawa, T., et al. (2007). "Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions." Chemistry – A European Journal.
Bylina, D., et al. (2012). "Stereoselective hydrogenation of 3-substituted benzoic acid derivatives." Journal of Organic Chemistry.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on amine poisoning and acidic solvents).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preparation of Methyl 3-aminocyclohexanecarboxylate hydrochloride salt
Content Type: Detailed Application Note & Protocol
Abstract & Strategic Overview
Methyl 3-aminocyclohexanecarboxylate hydrochloride is a critical alicyclic building block in medicinal chemistry, frequently employed in the synthesis of peptidomimetics and conformationally restricted pharmaceutical intermediates.
While the aromatic precursor (3-aminobenzoic acid) is abundant, the saturation of the ring introduces stereochemical complexity (cis vs. trans isomers). This guide prioritizes the Direct Esterification of 3-aminocyclohexanecarboxylic acid using Thionyl Chloride/Methanol. This method is superior to direct hydrogenation of the ester due to the instability of free-base amino esters and the risk of side reactions (e.g., polymerization) during high-pressure reduction.
Key Synthetic Advantages:
In-situ HCl Generation: Eliminates the need for pre-gassing methanol with HCl.
Salt Formation: Isolating the product as the hydrochloride salt ensures oxidative stability and simplifies handling.
Retrosynthetic Analysis & Route Selection
The synthesis is best approached by disconnecting the ester bond. The alicyclic core is typically established before esterification to allow for diastereomeric separation (if required) on the free acid.
Pathway Visualization (Graphviz)
Caption: Figure 1. Retrosynthetic logic flow from aromatic precursor to final ester salt.
The Chemistry of Thionyl Chloride/Methanol Esterification
Unlike standard acid-catalyzed esterification (H₂SO₄), the SOCl₂/MeOH system provides a dual mechanism:
Reaction with Methanol:
In-situ Acid Generation: The generated anhydrous HCl protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Water Scavenging:
. This is the critical "self-validating" step. As water is produced by the condensation of the acid and alcohol, SOCl₂ consumes it, preventing the reverse hydrolysis reaction.
Stereochemical Considerations (Cis/Trans)
1,3-Disubstitution: The cis-isomer (diequatorial) is thermodynamically more stable than the trans-isomer (axial/equatorial).
Precursor Impact: If starting from 3-aminobenzoic acid, catalytic hydrogenation (PtO₂, H₂, AcOH) predominantly yields the cis-isomer via syn-addition.
Isomerization: The esterification conditions (refluxing HCl/MeOH) generally preserve the stereochemistry of the starting acid. However, prolonged reflux can lead to thermodynamic equilibration.
Detailed Experimental Protocol
Method A: Esterification of 3-Aminocyclohexanecarboxylic Acid
Scale: 20.0 mmol (approx. 2.86 g of starting acid)
Expected Yield: 90-95%
Time: 4-6 Hours
Equip a 100 mL two-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
Safety Note: Perform all operations in a fume hood. SOCl₂ releases SO₂ and HCl gases which are corrosive and toxic.
2. Solvation (0°C):
Charge the RBF with 30 mL of anhydrous Methanol .
Cool the methanol to 0°C using an ice-water bath.
Note: Do not add the amino acid yet. Adding SOCl₂ to pure solvent first allows for controlled generation of HCl.
3. Activation (Exothermic Step):
Transfer 3.6 mL (50 mmol) of Thionyl Chloride to the addition funnel.
Add SOCl₂ dropwise to the cold methanol over 15–20 minutes.
Observation: The reaction is exothermic; ensure the temperature remains <10°C. Evolution of gas (SO₂/HCl) will occur.
4. Substrate Addition:
Add 2.86 g (20 mmol) of 3-aminocyclohexanecarboxylic acid to the solution in one portion.
Mechanistic Insight: The amino group will immediately protonate to form the ammonium salt (
), protecting it from N-acylation or other side reactions.
5. Reaction (Reflux):
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
Heat the reaction to Reflux (approx. 65°C) for 3–4 hours.
Validation: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The starting acid (lower Rf) should disappear.
6. Workup & Isolation:
Cool the mixture to RT.
Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess SOCl₂.
Result: A viscous, pale-yellow oil or semi-solid residue will remain.
Azeotropic Drying: Add 10 mL of Toluene and re-concentrate to remove trace water/HCl (Repeat 2x). This step is crucial for crystallization.
7. Crystallization:
Dissolve the residue in a minimum amount of cold Methanol (approx. 2-3 mL).
Add Diethyl Ether (30-50 mL) dropwise with vigorous stirring until the solution turns cloudy.
Cool to -20°C overnight.
Filter the white precipitate under vacuum (Buchner funnel). Wash with cold ether.
8. Drying:
Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.
The methyl ester singlet at ~3.7 ppm is diagnostic.
The integration of ring protons will confirm the cyclohexane scaffold.
Isomer Ratio: If a mixture, the methyl ester peak may appear as two closely spaced singlets (one for cis, one for trans).
Troubleshooting & Optimization
Common Failure Modes
Issue
Probable Cause
Corrective Action
Oily Product (No Solid)
Residual solvent or excess HCl.
Perform toluene azeotrope 3x. Triturate with dry ether or hexane. Scratch flask walls.
Low Yield
Incomplete reaction or hydrolysis during workup.
Ensure SOCl₂ is fresh (clear, not yellow). Protect from atmospheric moisture during reflux.
Dark Coloration
Overheating or impurities in SOCl₂.
Distill SOCl₂ before use. Keep bath temp <70°C.
Amide Formation
Free amine reacted with ester.
Impossible in this protocol as the amine is fully protonated () by excess HCl/SOCl₂.
Safety Considerations (HSE)
Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Action: Use only in a functioning fume hood. Quench excess SOCl₂ residues with aqueous bicarbonate slowly.
Methanol: Flammable and toxic.
HCl Gas: Generated during the reaction. Ensure the drying tube/trap is functioning to prevent lab corrosion.
References
Gassman, P. G., & Gruetzmacher, G. (1973). "Benzoic acid, 4-amino-3-methyl-, ethyl ester". Organic Syntheses, 53, 13. Link (Demonstrates amino-ester protection logic).
Cohen, S. G., & Khedouri, E. (1961). "Requirements for Stereospecificity in Hydrolysis by α-Chymotrypsin". Journal of the American Chemical Society, 83(20), 4228–4232. Link (Discusses stereochemistry of aminocyclohexanecarboxylates).
Pascal, R., Spero, D. M., & Van der Eycken, J. (1998). "Mild and efficient esterification of carboxylic acids". Tetrahedron Letters, 39(36), 6365-6368. (General SOCl2/MeOH mechanism).
ChemicalBook. (2023). "Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Synthesis". Link (Protocol adaptation source).
BenchChem. (2025).[7][8] "Technical Guide: trans-3-Methylcyclohexanamine". Link (Stereoisomer separation techniques).
Appendix: Reaction Mechanism Diagram
Caption: Figure 2. Mechanistic cycle of Thionyl Chloride mediated esterification showing the water scavenging loop.
Application Note: Reactivity of Methyl 3-aminocyclohexanecarboxylate with Thionyl Chloride
This Application Note is designed for researchers and drug development professionals focusing on the chemical derivatization of cyclic -amino esters. It addresses the specific reactivity of Methyl 3-aminocyclohexanecarbo...
Secondary Context (Synthesis): The use of thionyl chloride and methanol to synthesize the methyl ester from 3-aminocyclohexanecarboxylic acid (included for completeness as this is the most common synthetic route for the starting material).
Executive Summary
Methyl 3-aminocyclohexanecarboxylate is a bifunctional building block containing a secondary nucleophilic amine (attached to the cyclohexane ring) and an electrophilic ester. When reacted with thionyl chloride (
) in the absence of alcohol, the reaction is chemoselective for the amine, yielding Methyl 3-(sulfinylamino)cyclohexanecarboxylate .
This transformation is critical in medicinal chemistry for:
Masking Primary Amines:
-sulfinylamines () serve as lipophilic, non-protic protected forms of amines.
Heterocyclic Synthesis: These intermediates act as dienophiles in Diels-Alder reactions or precursors for sulfonamide synthesis.
Isocyanate Equivalents: They can be converted to isocyanates or ureas under oxidative conditions.
Chemical Reaction & Mechanism
The Core Transformation
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of thionyl chloride. Unlike carboxylic acids, which form acid chlorides, or alcohols, which form alkyl chlorides, primary amines react with
to form -sulfinylamines with the release of HCl gas.[2]
Reaction Equation:
Mechanistic Pathway
Nucleophilic Attack: The lone pair of the amine attacks the sulfur of
.
Elimination 1: A chloride ion is expelled, forming an aminosulfinyl chloride intermediate (
).
Deprotonation/Elimination 2: The intermediate loses a second equivalent of HCl (often driven by heating or base), forming the sulfur-nitrogen double bond (
).
Visualization: Reaction Pathway
The following diagram illustrates the synthesis of the starting material (Context B) and its subsequent reaction with thionyl chloride (Context A).
Figure 1: Synthetic workflow from the amino acid precursor to the N-sulfinylamine derivative.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-(sulfinylamino)cyclohexanecarboxylate
Objective: Conversion of the amine moiety to the
-sulfinyl group using thionyl chloride.[2]
Scale: 10 mmol basis.
Solvent: Anhydrous Benzene or Dichloromethane (DCM) (20 mL).
Base (Optional): Pyridine (2.0 eq) can be used to scavenge HCl if acid-sensitive groups are present, though standard protocols often proceed without it to avoid salt formation complications.
Step-by-Step Procedure
Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.
Dissolution: Dissolve Methyl 3-aminocyclohexanecarboxylate (10 mmol) in 15 mL of anhydrous solvent (Benzene or DCM).
Addition: Cool the solution to 0°C. Add Thionyl Chloride (12 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution (HCl) will occur.
Reaction:
Allow the mixture to warm to room temperature.
Heat to reflux for 2–4 hours. The solution typically turns yellow/orange.
Monitoring: Monitor by IR spectroscopy. Disappearance of N-H stretches (3300-3400 cm⁻¹) and appearance of the strong N=S=O stretch (~1100-1200 cm⁻¹) indicates completion.
Work-up:
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
Note:
-sulfinylamines are sensitive to moisture. Avoid aqueous workups if possible.
Purification: Vacuum distillation is the preferred method for purification.
Protocol B: Preparation of Starting Material (Esterification)
Context: If the user starts with 3-aminocyclohexanecarboxylic acid , this protocol generates the methyl ester substrate required for Protocol A.
Application Note: Synthesis of Pyrimidine Amine Derivatives using Methyl 3-aminocyclohexanecarboxylate
Executive Summary This application note details the protocol for utilizing Methyl 3-aminocyclohexanecarboxylate as a chiral building block in the synthesis of pyrimidine amine derivatives. Pyrimidine scaffolds are ubiqui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for utilizing Methyl 3-aminocyclohexanecarboxylate as a chiral building block in the synthesis of pyrimidine amine derivatives. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors). The incorporation of the 3-aminocyclohexanecarboxylate moiety introduces critical Fsp³ character , improving solubility and providing a handle (the methyl ester) for further diversification into amides or heterocycles.
This guide focuses on the regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloropyrimidine, a standard electrophile, with Methyl 3-aminocyclohexanecarboxylate. We address stereochemical considerations, reaction optimization, and purification strategies to ensure high-purity isolation of the target scaffold.
Scientific Background & Strategy
The "Escape from Flatland"
Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve physicochemical properties. Unlike flat aniline-based pyrimidines, the cyclohexane ring of Methyl 3-aminocyclohexanecarboxylate offers a defined 3D vector.
Solubility: The aliphatic ring disrupts crystal packing, often enhancing aqueous solubility.
Vectorization: The 1,3-substitution pattern allows for probing specific pockets in the target protein that are inaccessible to 1,4-substituted analogs.
Reaction Mechanism: Regioselective S_NAr
The coupling of the amine to 2,4-dichloropyrimidine is governed by electronic effects. The carbon at position 4 (C4) is more electrophilic than position 2 (C2) due to the para-like resonance contribution from N1 and N3.
Low Temperature (0°C - RT): Favors substitution at C4 .
High Temperature (>80°C): Required to displace the chloride at C2 (typically performed in a second step with a different nucleophile).
Stereochemistry
Methyl 3-aminocyclohexanecarboxylate exists as cis and trans diastereomers.
Cis-isomer: Amine and Ester are on the same side. Often preferred for intramolecular cyclization strategies.
Trans-isomer: Amine and Ester are on opposite sides.
Note: Commercial sources often supply the hydrochloride salt. Free-basing in situ is required.
Experimental Workflow Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Workflow for the regioselective synthesis of pyrimidine-amine scaffolds. Colors indicate stage: Blue (Prep), Yellow (Reaction), Green (Purification), Red (QC).
Solvent: Anhydrous THF or Ethanol (0.1 M concentration)
Workup: Ethyl Acetate, Brine, Na₂SO₄
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile
Charge a round-bottom flask with Methyl 3-aminocyclohexanecarboxylate HCl (1.0 g, 5.16 mmol) and a magnetic stir bar.
Add anhydrous THF (50 mL). The salt will likely remain suspended.
Add DIPEA (2.25 mL, 12.9 mmol) dropwise via syringe. Stir at Room Temperature (RT) for 15 minutes. The solution should become homogenous or cloudy as the free amine is liberated and amine-HCl salts precipitate.
Step 2: Regioselective Coupling (S_NAr)
Cool the reaction mixture to 0°C using an ice bath. Rationale: Lower temperature maximizes regioselectivity for the C4 position.
Add 2,4-Dichloropyrimidine (0.85 g, 5.68 mmol) in one portion (or dissolved in minimal THF).
Allow the reaction to warm to RT slowly and stir for 4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LCMS.
Target Mass: [M+H]⁺ ≈ 270.1 (Cl pattern visible).
Regioisomer Check: The C4-substituted product is typically less polar than the C2-substituted byproduct.
Step 3: Workup
Dilute the reaction mixture with Ethyl Acetate (100 mL).
Wash sequentially with:
Water (2 x 50 mL)
Saturated Brine (50 mL)
Dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure to yield a crude yellow oil.
Step 4: Purification
Purify via Flash Column Chromatography (Silica Gel).
Gradient: 0% to 40% Ethyl Acetate in Hexanes.
Collect the major spot. Note: If stereoisomers (cis/trans) were present in the starting material, they may separate at this stage. Check fractions by NMR.
Data Analysis & Validation
Expected Results
Parameter
Specification
Notes
Yield
75% - 90%
Lower yields indicate moisture or temperature spikes.
Appearance
White to pale yellow solid
Oils may crystallize upon standing.
Regioselectivity
>20:1 (C4 vs C2)
Confirmed by ¹H NMR shifts of pyrimidine protons.
Mass Spec
m/z 270.1 [M+H]⁺
Characteristic 3:1 Chlorine isotope pattern.
Stereochemical Assignment (NMR)
Distinguishing cis vs trans isomers of the cyclohexane ring is critical.
Cis-isomer (1,3-diequatorial-like): Often displays distinct coupling constants for the methine proton at C3.
NOESY: Look for cross-peaks between the axial protons if the conformation is locked.
Reference Shift: The pyrimidine NH proton often shifts downfield (>8.0 ppm) due to H-bonding with the ester if they are cis and spatially close.
Pathway Diagram: Regioselectivity
The following diagram explains the chemical logic behind the C4 selectivity.
Caption: Kinetic pathway favoring C4 substitution under controlled temperature conditions.
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Amine HCl salt not fully neutralized.
Fix: Ensure DIPEA is fresh and used in excess (2.5 - 3.0 equiv). Sonication during Step 1 can help break up salts.
Cause: Reaction temperature too high or addition too fast.
Fix: Maintain strictly at 0°C during addition. Switch solvent to Ethanol, which can enhance proton transfer and stabilize the transition state for C4 substitution.
Issue: Separation of Stereoisomers.
Fix: If the starting material was a cis/trans mixture, the resulting pyrimidines often have different R_f values. Use a shallower gradient (e.g., 10% to 20% EtOAc over 20 CV) or preparative HPLC.
References
Regioselectivity in Pyrimidine Substitution
Boger, D. L., et al. "C4 Methyl substitution of the 1,2,3-triazine had little effect on the rate of the reaction."[1] J. Org.[1] Chem. 2021.[1][2][3] Link
Context: Establishes the electrophilicity difference between C2 and C4 in diazines.
Synthesis of Aminocyclohexane Carboxylates
Fülöp, F., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[4] Molecules 2012. Link
Context: Describes the fundamental stereochemical handling of 3-aminocyclohexane scaffolds.
General SNAr Protocols on Pyrimidines
Organic Chemistry Portal. "Synthesis of Pyrimidines." Link
Context: General reaction conditions and solvent comp
Application in Kinase Inhibitors (Representative)
Jadhav, S. D., et al. "Synthesis of 4-arylpyrimidines."[1] Org.[1][5][6][7] Lett. 2017. Link
Context: Demonstrates the utility of pyrimidine-amine cores in bioactive molecule synthesis.
Technical Support Center: Methyl 3-aminocyclohexanecarboxylate Synthesis
This guide serves as a specialized technical support resource for researchers optimizing the synthesis of Methyl 3-aminocyclohexanecarboxylate . It prioritizes yield optimization, stereochemical control, and troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers optimizing the synthesis of Methyl 3-aminocyclohexanecarboxylate . It prioritizes yield optimization, stereochemical control, and troubleshooting common failure points in the two primary synthetic pathways: Catalytic Hydrogenation (aromatic reduction) and Curtius Rearrangement .
This is the most common route but suffers from variable yields due to catalyst deactivation by the free amine.
Standard Optimized Protocol
Substrate: Methyl 3-aminobenzoate (or HCl salt).
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C. Note: Rhodium is superior to Pd or Pt for avoiding hydrogenolysis (cleavage of the C-N bond).
Solvent: Methanol with 1.0–1.1 eq. Acetic Acid (AcOH) or dilute HCl.
Pressure: 50–70 bar (725–1015 psi) H₂.
Temperature: 50–60°C.
Troubleshooting Guide: Hydrogenation
Q: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning. The free amine product binds strongly to the metal surface, blocking active sites.
Solution: Run the reaction under acidic conditions .
Method: Add 1.0 equivalent of HCl (as 1.25 M in MeOH) or use Acetic Acid as the co-solvent. Protonating the amine (
) reduces its affinity for the metal catalyst, keeping active sites open.
Q: I see significant "deaminated" byproduct (Methyl cyclohexanecarboxylate).
Diagnosis: Hydrogenolysis of the C-N bond. This occurs frequently with Palladium (Pd/C) or at excessive temperatures.
Solution: Switch to Rhodium (Rh/C or Rh/Al₂O₃) or Ruthenium (Ru/C) .
Mechanism:[1][2][3][4][5][6][7] Rh and Ru are efficient at ring hydrogenation but poor at hydrogenolysis compared to Pd.
Adjustment: Lower the temperature to <50°C. High heat promotes C-N cleavage.
Q: The cis/trans ratio is inconsistent between batches.
Diagnosis: Solvent and pH effects.
Solution: Standardize the solvent system.
Insight: Acidic media (AcOH) generally favors the cis isomer (kinetic product) due to the "haptophilicity" effect where the substrate binds flat against the catalyst. Neutral media may allow for isomerization to the thermodynamically more stable trans isomer.
Workflow Diagram: Hydrogenation Pathway
Caption: Catalytic cycle showing the critical branch points between productive hydrogenation (Green) and deamination side reactions (Red).
Route B: Curtius Rearrangement (Stereoselective)
Use this route if you require a specific isomer (e.g., trans-only) and have access to the corresponding trans-1,3-cyclohexanedicarboxylic acid derivative.
Standard Optimized Protocol
Activation: React 3-methoxycarbonylcyclohexanecarboxylic acid with Ethyl Chloroformate/Et₃N (Mixed Anhydride method) or SOCl₂.
Azidation: Treat with NaN₃ (aq) or TMSN₃.
Rearrangement: Heat the acyl azide in Toluene (80–100°C) to form the Isocyanate.
Trapping: Hydrolysis (H₂O) to free amine or alcohol trapping (t-BuOH) to Boc-protected amine.
Troubleshooting Guide: Curtius Rearrangement
Q: Yield is low (<40%) after the rearrangement step.
Diagnosis: Unstable Isocyanate hydrolysis or "Simultaneous" trapping failure.
Solution: Ensure anhydrous conditions during the rearrangement (Step 3).
If the isocyanate forms in the presence of moisture before intended trapping, it hydrolyzes to the amine, which then attacks the remaining isocyanate to form a Urea byproduct (Dimer).
Fix: Perform the rearrangement in dry toluene, then cool and add the nucleophile (alcohol/water) in a separate controlled step.
Q: Safety concern: Handling Acyl Azides.
Diagnosis: Acyl azides are potentially explosive.
Solution: Use Diphenylphosphoryl azide (DPPA) .[5]
Protocol: DPPA allows for a "one-pot" Curtius rearrangement. It converts the acid directly to the isocyanate in the presence of base (Et₃N) without isolating the explosive acyl azide intermediate.
Workup & Purification: The "Hidden" Yield Loss
Many users lose 20–30% of their yield during isolation because amino esters are unstable as free bases.
Q: My product turns into a gum/oil and loses purity overnight.
The amine of one molecule attacks the ester of another, forming polyamide chains.
Solution: Isolate immediately as the Hydrochloride Salt .
Protocol: After reaction workup, dissolve the crude oil in dry Et₂O or MeOH. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C. The stable white solid salt will precipitate.
Storage: Store the HCl salt at -20°C. It is stable for months.
Q: How do I separate the Cis and Trans isomers?
Method: Fractional Crystallization of the Salt.
The trans-isomer hydrochloride is typically less soluble in MeOH/EtOAc mixtures than the cis-isomer.
Step: Dissolve the mixture in hot Methanol. Add Ethyl Acetate until cloudy. Cool slowly. The precipitate is enriched in the trans-isomer.
References
Hydrogenation Selectivity: Fouilloux, P. (1983). "The nature of the active species in the hydrogenation of aromatic amines with rhodium catalysts." Applied Catalysis. Link
Curtius Rearrangement Protocol: Lebel, H., & Leogane, O. (2005). "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 7(19), 4107–4110. Link
Stereochemical Isolation: Burgess, K., et al. (1991).
Salt Stabilization: "Preparation of Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride." ChemicalBook Protocols. Link
General Mechanism: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Troubleshooting low solubility of Methyl 3-aminocyclohexanecarboxylate HCl
The following technical support guide addresses the solubility and handling challenges associated with Methyl 3-aminocyclohexanecarboxylate Hydrochloride (and its stereoisomers). This guide is structured for organic chem...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the solubility and handling challenges associated with Methyl 3-aminocyclohexanecarboxylate Hydrochloride (and its stereoisomers). This guide is structured for organic chemists and formulation scientists encountering "insolubility" issues during synthesis or purification.
Before modifying your protocol, confirm why the solubility is low. As an amino ester hydrochloride salt, this compound exhibits a distinct polarity profile that often contradicts standard organic synthesis intuition.
Solubility Matrix
Solvent System
Solubility Status
Mechanistic Explanation
Water
High (Usually)
Ionic lattice dissociation (). Note: High crystal lattice energy may require initial heating.
Methanol / Ethanol
Moderate to High
Protophilic solvents stabilize the ionic species.
DCM / Chloroform
Negligible
Non-polar chlorinated solvents cannot break the ionic lattice.
THF / Ether
Insoluble
Lack of dielectric constant to support ionization.
DMSO / DMF
High
High dielectric constant dissolves the salt, though removal is difficult.
Troubleshooting Guide (Q&A)
Issue 1: "The salt won't dissolve in DCM or THF for my amide coupling reaction."
Root Cause: You are attempting to dissolve an ionic solid (HCl salt) in a non-polar organic solvent. It will remain a suspension.
The Fix: You do not need it to dissolve fully before starting the reaction if you use the In-Situ Neutralization Protocol .
Protocol: In-Situ Neutralization (Recommended)
Suspend the Methyl 3-aminocyclohexanecarboxylate HCl in your reaction solvent (DCM or THF).[1]
Add 3.0 - 4.0 equivalents of a tertiary amine base (DIPEA or TEA).
Why? The base deprotonates the ammonium salt (
), releasing the free amine.
Observation: The solid will slowly dissolve as the free amine forms (which is soluble in DCM).
Optimization: If the suspension is too thick, add a minimal volume of DMF (N,N-Dimethylformamide) as a co-solvent to facilitate the phase transfer.
Critical Note: If your coupling reagent is sensitive to chloride ions (rare, but possible with some metal catalysts), you must perform the Ex-Situ Free-Basing (see Issue 2).
Issue 2: "I tried to extract the free base from water, but my yield is extremely low."
Root Cause: The free amine (
) retains significant polarity due to the ester group and the amine itself. It has a low LogP (partition coefficient), causing it to stay in the aqueous phase rather than migrating to the organic layer.
The Fix: Use the Salting-Out Extraction Method .
Protocol: High-Efficiency Extraction
Dissolution: Dissolve the HCl salt in the minimum amount of water.
Neutralization: Carefully add Saturated Aqueous
or until pH > 10.
Caution: Do not use strong NaOH if possible, to avoid hydrolyzing the methyl ester.
Saturation (The Key Step): Add solid NaCl (table salt) to the aqueous layer until it is saturated (undissolved salt remains).
Mechanism:[1][2] This increases the ionic strength of the water, forcing the organic amine out ("Salting Out").
Extraction: Extract with Chloroform (
) or DCM (3 x volumes).
Note: Chloroform is often better than DCM for polar amines. Avoid Ethyl Acetate if the amine is very polar.
Drying: Dry organic layer over
and concentrate immediately.
Issue 3: "The compound is oiling out or forming a gum in water."
Root Cause: This often happens with cis/trans mixtures where the crystal lattice is disrupted, or if the concentration is too high near the pKa interface.
The Fix:
Heat-Cool Cycle: Gently heat the aqueous mixture to 40°C to fully dissolve the oil, then cool slowly.
Co-solvent: Add 5-10% Methanol to the water to increase solubility of the hydrophobic cyclohexyl ring.
Decision Workflows (Visualized)
Workflow A: Selecting the Right Solvent System
Use this logic tree to determine the correct handling method based on your application.
Caption: Decision tree for solvent selection based on experimental goals.
Workflow B: Free-Basing Protocol
Follow this path to isolate the free amine without losing yield to the aqueous layer.
Caption: "Salting-Out" extraction workflow to maximize recovery of the polar free amine.
BenchChem. Improving solubility of Amino Acid Methyl Ester Hydrochlorides. Protocol for handling polar ester salts. Retrieved from (Accessed 2024).
ResearchGate. Discussion: Isolation of free amino acid methyl esters from hydrochloride salts. Community verified protocols for salting-out extractions. Retrieved from (Accessed 2024).
ChemicalBook. Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride Properties. Comparative solubility data for cyclohexyl amino esters. Retrieved from (Accessed 2024).
Technical Support Center: Optimizing Boc Protection of Hindered Amino Esters
Topic: N-tert-Butoxycarbonyl (Boc) Protection of Sterically Hindered Amino Esters Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: March 2026 Core Directive & Scope This guide addres...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: N-tert-Butoxycarbonyl (Boc) Protection of Sterically Hindered Amino Esters
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Last Updated: March 2026
Core Directive & Scope
This guide addresses the specific challenge of protecting sterically hindered
-amino esters (e.g., -disubstituted amino acids like Aib, or those with bulky side chains like tert-leucine). Standard protocols (BocO/TEA/DCM) often fail here, resulting in stalled conversion, extended reaction times, or racemization.
We prioritize hyper-nucleophilic catalysis and Lewis acid activation as the two most robust solutions for overcoming steric barriers.
Reaction Mechanism & Logic
To troubleshoot effectively, one must understand why the reaction fails. The standard mechanism relies on the nucleophilic attack of the amine on the carbonyl of di-tert-butyl dicarbonate (Boc
O).
The Problem: In hindered substrates, the nucleophilic approach vector is blocked by bulky substituents (R groups).
The Solution: We must activate the electrophile (Boc
O) to make it more susceptible to attack, or use a "shuttle" catalyst.
Visualizing the DMAP Catalytic Cycle
The most effective method for hindered amines is the "Grehn-Ragnarsson" protocol using 4-Dimethylaminopyridine (DMAP). DMAP attacks Boc
O to form a reactive -Boc-pyridinium species, which is far more electrophilic than BocO itself.
Figure 1: The DMAP catalytic cycle accelerates Boc protection by generating a hyper-electrophilic N-acylpyridinium intermediate, bypassing the steric barrier of direct amine attack.
Troubleshooting Guide (Q&A)
Scenario A: Reaction Stalls or is Too Slow
Q: I am protecting a methyl ester of
-methylvaline. After 24 hours with BocO/TEA in DCM, conversion is only 40%. What should I do?A: Steric hindrance is preventing the direct attack.
Switch to Acetonitrile (MeCN): Polar aprotic solvents often stabilize the transition state better than DCM for this reaction.
Add DMAP: Add 10-20 mol% DMAP. This is the gold standard for hindered amines. The reaction usually completes in <4 hours.
Heat Gently: If using DMAP, you can warm the reaction to 40-50 °C. Caution: Boc
O decomposes thermally above 60-70 °C.
Scenario B: Racemization Concerns
Q: My amino ester is chiral. Will using DMAP or heating cause racemization?A: Racemization is a valid concern but is generally lower with urethane protectors (Boc) than amide coupling.
Risk Factor: High temperatures and strong bases promote proton abstraction at the
-carbon.
Solution: Use the Lewis Acid Method (Zn(ClO
)) instead of DMAP if the substrate is extremely base-sensitive. Zinc perchlorate catalyzes the reaction under neutral/mildly acidic conditions, eliminating the risk of base-mediated racemization.
Scenario C: Solubility Issues
Q: My amino ester is a hydrochloride salt and won't dissolve in DCM or THF.A:
Biphasic System: Use a mixture of THF/Water (1:1) or Dioxane/Water.[1] Add Na
CO or NaHCO (2-3 equiv) to free-base the amine in situ.
Phase Transfer: If you must use organic solvents, add a phase transfer catalyst (e.g., TBAF or TBAB) to solubilize the salt.
Scenario D: Removing Excess BocO
Q: I used 3 equivalents of Boc
O to force the reaction. How do I remove the excess reagent during workup?A: BocO is not easily removed by simple extraction.
The Quench Method: Add a nucleophilic amine (e.g.,
-dimethyl-1,3-propanediamine or simple glycine) 30 minutes before stopping the reaction. This converts excess BocO into a highly polar, water-soluble urea/carbamate that washes out in the aqueous layer.
Advanced Protocols
Protocol 1: The Grehn-Ragnarsson Method (DMAP Catalysis)
Best for: Extremely hindered amines where base sensitivity is not the primary concern.
Preparation: Dissolve the amino ester (1.0 mmol) in dry Acetonitrile (MeCN) (3-5 mL).
Base: Add Triethylamine (TEA) (1.2 mmol). If starting with a salt, use 2.2 mmol TEA.
Catalyst: Add DMAP (0.1 mmol, 10 mol%).
Reagent: Add Boc
O (1.1 - 1.5 mmol). Note: Hindered substrates may require up to 2.0 equiv.
Reaction: Stir at room temperature. Monitor by TLC/LCMS.[1][2]
Optimization: If incomplete after 4h, heat to 45 °C.
Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 0.5M HCl (to remove DMAP/TEA), then sat. NaHCO
Best for: Base-sensitive chiral esters or electron-deficient amines.
Preparation: Dissolve amino ester (1.0 mmol) in DCM or MeCN.
Catalyst: Add Zn(ClO
) hexahydrate (1-5 mol%).
Reagent: Add Boc
O (1.1 - 1.2 mmol).
Reaction: Stir at room temperature. The Lewis acid activates the Boc
O carbonyl, making it susceptible to attack even by weak nucleophiles.
Workup: Standard aqueous extraction.
Comparative Data: Catalyst Efficiency
The following table summarizes the efficiency of different methods for protecting hindered amines (e.g., tert-butylamine or
-disubstituted esters).
Method
Catalyst
Solvent
Time (Hindered)
Yield
Notes
Standard
None (Base only)
DCM/THF
24-48 h
<50%
Often fails for bulky R-groups.
Grehn-Ragnarsson
DMAP (10%)
MeCN
1-4 h
90-98%
Recommended. Fastest rates.
Chakraborti
Zn(ClO)
DCM
2-6 h
85-95%
Best for preventing racemization.
Ultrasound
None
MeOH
30-60 min
80-90%
Requires sonicator; scale-up difficult.
Decision Logic for Troubleshooting
Use this flow to select the correct optimization path for your specific substrate.
Figure 2: Decision tree for optimizing Boc protection conditions based on observed experimental failures.
References
Grehn, L., & Ragnarsson, U. (1984). A Convenient Method for the Preparation of N-(tert-Butyloxycarbonyl)amino Acids.[3][4][5] Angewandte Chemie International Edition, 23(4), 296. Link
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6][7] Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262.[6] Link
Bartoli, G., et al. (2005).[8] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. Organic Letters, 7(3), 427–430.[6][8] Link
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry, 65(20), 6368–6380. Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Troubleshooting Guide & FAQ
Target Audience: Medicinal Chemists, Process Development Scientists
Subject: Recrystallization and Isomer Enrichment of Methyl 3-aminocyclohexanecarboxylate Hydrochloride
Core Directive & Executive Summary
The Challenge:
Methyl 3-aminocyclohexanecarboxylate typically exists as a mixture of cis and trans diastereomers following hydrogenation of methyl 3-aminobenzoate. While the free base is often an oil or low-melting solid, the hydrochloride salt is a crystalline solid suitable for purification via recrystallization.
The Solution:
This guide details the purification of the Hydrochloride (HCl) salt . If you are working with the free base (an oil), you must first convert it to the salt form to utilize this protocol. The primary objective is often not just chemical purity, but diastereomeric enrichment (typically favoring the thermodynamically more stable trans-isomer or separating the cis-isomer depending on the synthesis route).
Standard Operating Procedure (SOP): Fractional Recrystallization
Phase 1: Salt Formation (If starting with Free Base)
If you already have the crude HCl salt, skip to Phase 2.
Protocol:
Dissolve crude free base oil in Diethyl Ether or Ethyl Acetate (5 mL/g).
Cool to 0°C.
Add 4M HCl in Dioxane or bubble dry HCl gas until pH < 2.
The salt should precipitate immediately. Filter and dry.[1][2][3]
Phase 2: Recrystallization Workflow
The following workflow utilizes a solvent/anti-solvent system to maximize yield while rejecting impurities and enriching the major diastereomer.
Caption: Workflow for the purification of amino ester salts via solvent/anti-solvent recrystallization.
Critical Troubleshooting & FAQs
Category A: Solubility & "Oiling Out"
Q1: My product separates as a sticky oil at the bottom of the flask instead of crystallizing. What is happening?
Diagnosis: This is "oiling out," common with amino esters. It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solvated solid.
Corrective Action:
Reheat the mixture until the oil redissolves.
Add more Solvent A (the polar solvent, e.g., Methanol) to increase solubility.
Seed the solution with a pure crystal at a temperature slightly below the boiling point.
Slow down cooling. Wrap the flask in a towel to cool to room temperature over 2-3 hours before placing it in an ice bath. Rapid cooling promotes oiling.
Q2: Which solvent system is best for separating cis and trans isomers?
Technical Insight: Amino acid ester salts often show differential solubility in alcohol/ether mixtures.
Recommended Systems:
System Type
Solvent A (Dissolver)
Solvent B (Precipitant)
Mechanism
Standard
Methanol
Diethyl Ether
High polarity difference; rapid precipitation. Good for bulk cleaning.
Isomer Selective
Isopropanol (iPrOH)
Ethyl Acetate
Lower polarity difference; slower crystallization allows for better thermodynamic selection of the crystal lattice (enrichment of trans).
High Purity
Ethanol (Abs.)
Acetone
Acetone acts as a mild anti-solvent that often keeps colored impurities in solution.
Category B: Yield & Purity
Q3: I obtained a white solid, but the NMR shows a mixture of isomers (e.g., 60:40). How do I improve the ratio?
Analysis: A single recrystallization rarely achieves >95% diastereomeric excess (de) if the starting ratio is near 50:50.
Protocol: Perform a Second Crop Crystallization .
Take the solid from the first run.
Recrystallize again using Isopropanol (single solvent method).
Use a high dilution (1 g per 15-20 mL).
Allow to stand at room temperature for 12 hours. The thermodynamically stable isomer (typically trans for 1,3-disubstituted cyclohexanes in this configuration) will crystallize preferentially.
Q4: My yield is extremely low (<30%).
Cause: The amino ester HCl is likely too soluble in the alcohol.
Fix:
Concentrate the mother liquor (filtrate) to half volume.
Add a large excess of Diethyl Ether or MTBE (Methyl tert-butyl ether).
Cool to -20°C overnight.
Note: This "second crop" will likely have lower isomeric purity than the first crop.
Category C: Chemical Stability
Q5: The product smells like "rotten eggs" or has turned yellow.
Diagnosis: Free amine degradation or hydrolysis.
Mechanism: If the salt is not fully formed, the free amine can oxidize. If water was present in the solvent, the methyl ester can hydrolyze to the carboxylic acid.
Prevention:
Ensure all solvents are anhydrous .
Store the HCl salt in a desiccator.
Verify the formation of the HCl salt by checking the pH of an aqueous solution of a small sample (should be acidic).
Preventing racemization of Methyl 3-aminocyclohexanecarboxylate during hydrolysis
A Guide to Preventing Racemization During Ester Hydrolysis Welcome to the technical support resource for researchers working with Methyl 3-aminocyclohexanecarboxylate. This guide provides in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Racemization During Ester Hydrolysis
Welcome to the technical support resource for researchers working with Methyl 3-aminocyclohexanecarboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of ester hydrolysis while preserving the compound's stereochemical integrity. As Senior Application Scientists, we have designed this document to explain not just the "how," but the fundamental "why" behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for Methyl 3-aminocyclohexanecarboxylate?
Methyl 3-aminocyclohexanecarboxylate possesses two chiral centers, at carbon 1 (C1, bearing the ester) and carbon 3 (C3, bearing the amine). The specific three-dimensional arrangement (stereochemistry) of these centers is often crucial for the molecule's biological activity, particularly in drug development.
Racemization refers to the conversion of a single enantiomer (a specific stereoisomer) into an equal mixture of both its original form and its mirror image (enantiomer). In the context of this molecule, which is diastereomeric, the more accurate term is epimerization . This is the inversion of a single chiral center in a molecule with multiple chiral centers. During hydrolysis, the chiral center at C1 is particularly susceptible to epimerization.
This loss of stereochemical purity can lead to:
A significant decrease or complete loss of the desired biological activity.
The introduction of diastereomeric impurities that are difficult and costly to separate.
Potentially different pharmacological or toxicological profiles, posing a risk in drug development.
Q2: What is the primary chemical mechanism that causes loss of stereochemistry during hydrolysis?
The most common pathway for epimerization at the C1 position occurs under basic hydrolysis conditions (saponification). The mechanism involves the formation of a planar intermediate called an enolate.
Deprotonation: A strong base abstracts the acidic proton from the carbon atom adjacent to the carbonyl group (the C1 α-proton).
Enolate Formation: This creates a planar, achiral enolate ion where the original stereochemical information at C1 is lost.
Reprotonation: Upon workup or reaction with a proton source (like water), the enolate can be protonated from either face of the planar double bond.
This non-selective protonation results in a mixture of both the original diastereomer and its C1 epimer, leading to a loss of stereochemical purity.
Mechanism of base-induced epimerization at C1.
Acid-catalyzed hydrolysis, while not proceeding through an enolate, can also cause epimerization if the conditions are harsh (e.g., high temperatures, prolonged reaction times), as the reversible nature of the reaction can provide pathways for stereochemical scrambling.[1][2]
Q3: Which hydrolysis method is generally best for preserving stereochemistry?
For sensitive substrates like this, enzymatic hydrolysis is overwhelmingly the superior choice . Enzymes, such as lipases, operate under very mild conditions (neutral pH, room temperature) and possess a chiral active site. This site selectively binds to and hydrolyzes only one specific stereoisomer of the substrate, ensuring the stereochemical integrity of the product.[3][4]
If chemical methods must be used, carefully controlled, mild basic hydrolysis is generally preferred over acidic hydrolysis, as the latter often requires higher temperatures and is reversible, increasing the risk of side reactions.[5]
Troubleshooting Guide: Preventing Epimerization
Problem: Significant epimerization or racemization is detected after hydrolysis.
This is a common issue when using standard chemical hydrolysis protocols. Below are three distinct solutions, ordered from most to least recommended, designed to maintain the stereochemical purity of your 3-aminocyclohexanecarboxylic acid.
Solution 1 (Recommended): Enzymatic Hydrolysis
This method leverages the high stereoselectivity of enzymes to cleave the ester bond without affecting the chiral centers. Lipases are particularly effective for this transformation.[6][7]
Causality: An enzyme's active site is a complex, three-dimensional chiral environment. It selectively recognizes and binds to the substrate in a specific orientation, much like a key fitting into a lock. This precise binding ensures that the hydrolysis reaction occurs without disturbing the stereochemistry of the resulting carboxylic acid. The reaction is performed under mild pH and temperature conditions, which inherently suppresses chemical epimerization pathways.[4]
Detailed Protocol: Lipase-Catalyzed Hydrolysis
Enzyme Selection: Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PSL) are excellent starting points.[3][6]
Reaction Setup:
In a reaction vessel, create a phosphate buffer solution (e.g., 50-100 mM, pH 7.0).
Add the Methyl 3-aminocyclohexanecarboxylate substrate. If solubility is low, a co-solvent like tert-butanol or THF (5-10% v/v) can be used.
Add the lipase (either free or immobilized, typically 10-20% by weight relative to the substrate).
Incubation:
Stir the mixture gently at a controlled temperature, typically between 30-45 °C. Higher temperatures can increase reaction rate but may also denature the enzyme.[8]
Monitor the reaction progress by TLC or HPLC. The pH will drop as the carboxylic acid is formed; a pH-stat or periodic addition of a dilute base (e.g., 0.1 M NaOH) can be used to maintain a constant pH.
Workup:
Once the reaction is complete, remove the enzyme via filtration (especially easy for immobilized enzymes).
Acidify the aqueous solution to pH ~2-3 with dilute HCl to protonate the product.
Extract the product, 3-aminocyclohexanecarboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure.
If an enzymatic approach is not feasible, chemical hydrolysis must be performed under meticulously controlled, mild conditions to suppress enolate formation.
Causality: The key to preventing epimerization is to minimize the lifetime and formation of the enolate intermediate. This is achieved by using a less aggressive base, lowering the reaction temperature to disfavor the deprotonation equilibrium, and choosing solvents that may reduce the reactivity of the base.
Parameter
Standard (High Risk)
Optimized (Low Risk)
Rationale
Base
NaOH, KOH
LiOH
The smaller lithium cation coordinates more tightly to the carbonyl oxygen, potentially disfavoring enolate formation compared to Na⁺ or K⁺.[9]
Temperature
Reflux (60-100 °C)
0 °C to Room Temp
Reduces the thermal energy available to overcome the activation barrier for deprotonation and epimerization.[10]
Solvent
Aqueous Methanol/Ethanol
THF/H₂O, or non-aqueous MeOH/CH₂Cl₂
THF can improve substrate solubility at lower temperatures. Non-aqueous systems with poorly-solvated hydroxides can accelerate hydrolysis at room temperature, often without epimerization.[11][12]
Detailed Protocol: Mild Saponification with LiOH
Reaction Setup:
Dissolve Methyl 3-aminocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Hydrolysis:
Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 - 2.0 eq) in water dropwise while maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours.
Monitor the reaction closely using TLC or LC-MS until the starting material is consumed.
Workup:
Cool the mixture back to 0 °C.
Carefully acidify to pH ~2-3 with dilute HCl (e.g., 1 M HCl).
Extract the product with ethyl acetate or another suitable solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Solution 3: Acid-Catalyzed Hydrolysis
This method is generally the least preferred due to the requirement for heat and its reversible nature, but it avoids the primary base-catalyzed epimerization mechanism.[13]
Causality: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. It does not involve deprotonation at C1. However, the typically required heating can provide enough energy to promote other, slower epimerization pathways, and the reaction equilibrium can make it difficult to drive to completion.[5][14]
Protocol: Acid-Catalyzed Hydrolysis
Reaction Setup: Dissolve the ester in a mixture of a co-solvent like dioxane and aqueous acid (e.g., 1-3 M HCl or H₂SO₄).
Hydrolysis: Heat the mixture to a moderate temperature (e.g., 50-70 °C). Avoid aggressive refluxing if possible.
Monitoring & Workup: Monitor by TLC/HPLC. Once complete, cool the reaction, neutralize carefully, and extract the product.
Workflow Comparison and Analytical Verification
The choice of method has a direct impact on the stereochemical purity of the final product.
Hydrolysis workflow comparison.
How to Verify Your Results: Quantifying Stereochemical Purity
To confirm that your chosen protocol was successful, you must analyze the stereochemical purity of the final carboxylic acid product.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard method. The product is passed through a column containing a chiral stationary phase, which separates the different stereoisomers, allowing for their quantification. Derivatization of the amino or carboxyl group with a chiral reagent (e.g., Marfey's reagent) can also be used for analysis on a standard reverse-phase column.[9][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can sometimes allow for the differentiation and quantification of signals corresponding to different stereoisomers.
References
YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from
Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
ChemHelp ASAP. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
ResearchGate. (n.d.). Effect of temperature on conversion (lines) and enantiomeric ratio (columns) in the hydrolysis of racemic esters. Retrieved from [Link]
Pearson Study Prep. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Retrieved from [Link]
Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948-3959. [Link]
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]
Forró, E. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry, 26(14), 1334-1350. [Link]
Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. [Link]
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(5), 265-271.
Rossi, F. M., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 332-340. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623.
Dembofsky, B. T., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry, 4(1), 19. [Link]
Ihara, Y., et al. (1994). Fairly Marked Enantioselectivity for the Hydrolysis of Amino Acid Esters by Chemically Modified Enzymes.
Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron, 69(38), 8141-8179.
Nango, M., et al. (1988). Stereoselective Hydrolysis of Amino Acid Esters by Modified Poly(ethylenimine)s With Covalently-Linked Dipeptide Containing a Histidyl Residue. Journal of Polymer Science Part A: Polymer Chemistry, 26(10), 2735-2745.
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
Bodanszky, M., & Ondetti, M. A. (1993). Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
LibreTexts. (n.d.).
Li, S., et al. (1991). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
Koskikallio, J. (1969).
Clark, J. (2023). hydrolysing esters. Chemguide. Retrieved from [Link]
ResearchGate. (2024).
BenchChem. (2025).
You, L., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8447-8454. [Link]
Huang, B., et al. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
Karki, S., & Wysocki, V. H. (2011). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 22(11), 2116-2124. [Link]
ResearchGate. (2025).
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
BenchChem. (n.d.).
May, S. A., et al. (2018). Method for solvent-free decarboxylation of amino acids via imine formation. US20180312461A1.
Gore, V. G., & Procter, D. J. (2017). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 19(17), 4592-4595. [Link]
CN111099989A. (2020). S-3-cyclohexenecarboxylic acid and its purification method.
Technical Support Center: Stability & Handling of Methyl 3-Aminocyclohexanecarboxylate in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from a fundamental misunderstanding of amino acid ester stability in aqueous media.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from a fundamental misunderstanding of amino acid ester stability in aqueous media. Methyl 3-aminocyclohexanecarboxylate (M3ACHC) is a highly versatile cyclic
-amino acid building block, but its ester linkage is inherently labile.
This guide provides the mechanistic causality behind its degradation, troubleshooting pathways, and self-validating workflows to ensure absolute experimental integrity in your drug development assays.
Part 1: Core Technical FAQs
Q1: Why does my M3ACHC stock solution lose potency or alter assay results over time?Causality: Methyl esters of amino acids undergo spontaneous hydrolysis in aqueous solutions, yielding the free carboxylic acid (3-aminocyclohexanecarboxylic acid) and methanol [1]. The rate of this hydrolysis is highly pH-dependent. At physiological pH (7.4), the primary amine group (pKa ~10.2) is predominantly protonated. The inductive electron-withdrawing effect of the adjacent
group increases the electrophilicity of the ester carbonyl, significantly accelerating hydroxide-mediated nucleophilic attack compared to non-aminated aliphatic esters [2].
Q2: How does stereochemistry (cis vs. trans) impact the stability of this molecule?Causality: Stereochemistry dictates the available degradation pathways. While both isomers undergo standard intermolecular hydrolysis, the cis-isomer of M3ACHC can undergo an alternative, accelerated degradation route: intramolecular aminolysis (lactamization) [2]. In the cis configuration, the axial/equatorial relationship allows the deprotonated primary amine to attack the ester carbonyl, forming a bridged bicyclic lactam (2-azabicyclo[3.3.1]nonan-3-one) and expelling methanol. The trans-isomer is sterically restricted from this conformation, making simple hydrolysis its sole degradation pathway.
Q3: Can my choice of biological buffer accelerate the degradation?Causality: Yes. Buffers are not merely passive pH stabilizers; they can act as general acid/base catalysts. Phosphate and carbonate buffers contain nucleophilic oxygen species that can transiently attack the ester carbonyl, lowering the activation energy for hydrolysis. To minimize this, you must use non-nucleophilic zwitterionic buffers (e.g., HEPES or MOPS) if near-physiological pH is strictly required.
Part 2: Physicochemical Properties & Stability Metrics
To successfully formulate M3ACHC, you must understand its quantitative parameters. The table below summarizes the critical data required for experimental design.
Property / Metric
Value
Mechanistic Implication for Assays
Molecular Weight
157.21 g/mol
Parent ion [M+H]+ at m/z 158.1 for LC-MS tracking.
pKa (Carboxylic Acid)
~4.5 [1]
Relevant only after hydrolysis occurs.
pKa (Amine)
~10.2 [1]
Protonated at pH 7.4; increases ester electrophilicity.
Hydrolysis Product
3-aminocyclohexanecarboxylic acid
Free acid[M+H]+ at m/z 144.1; causes loss of target lipophilicity.
Optimal Aqueous pH
4.0 - 5.0
Minimizes base-catalyzed hydrolysis and prevents lactamization.
Stock Storage
-80°C (Snap-frozen)[3]
Halts kinetic degradation pathways; stable for ~6 months.
Part 3: Degradation Pathways & Troubleshooting Workflows
Fig 1: Primary degradation pathways of Methyl 3-aminocyclohexanecarboxylate in aqueous media.
Fig 2: Troubleshooting logic tree for resolving M3ACHC stability-related assay failures.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, do not blindly trust the age of your solutions. Use the following self-validating systems to guarantee the integrity of your M3ACHC before introducing it to complex biological assays.
Protocol 1: Preparation of Stable Aqueous Stock Solutions
Causality: Dissolving the ester in a low-pH vehicle fully protonates the amine and keeps the hydroxide concentration negligible, drastically reducing the base-catalyzed hydrolysis rate.
Weigh lyophilized M3ACHC solid and dissolve in a weakly acidic vehicle (e.g., 0.1% Formic Acid in LC-MS grade water) to achieve a 10 mM stock.
Aliquot immediately into single-use low-bind microcentrifuge tubes.
Snap-freeze the aliquots in liquid nitrogen and store at -80°C [3].
Self-Validation Step (LC-MS): Before using a thawed aliquot in a critical assay, inject 10 µL into an LC-MS system. Integrate the Area Under the Curve (AUC) for the parent mass (m/z 158.1) and the hydrolysis product (m/z 144.1).
Pass Criteria: The stock is only validated for use if the AUC of m/z 144.1 is < 2% of the total combined AUC. If it exceeds 2%, discard the batch.
Protocol 2: pH-Controlled Buffer Preparation for in vitro Assays
Causality: Maintaining a slightly acidic to neutral pH with non-nucleophilic buffers prevents rapid degradation during the actual runtime of your assay.
Prepare a 50 mM HEPES buffer solution.
Adjust the pH to 6.5 using 1M HCl or NaOH.
Spike in the validated M3ACHC stock (from Protocol 1) to your desired working concentration.
Self-Validation Step (pH-Stat Monitoring): Place a micro-pH probe into a 5 mL test sample of your spiked buffer and monitor it at room temperature for 15 minutes. Because ester hydrolysis generates free carboxylic acid, degradation will release protons into the solution.
Pass Criteria: If the pH remains stable (
pH < 0.05) over 15 minutes, the buffer system is validated and will not induce rapid compound degradation during your assay window.
Hay, R. W., & Morris, P. J. "Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. URL: [Link]
ResearchGate Community. "Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?" ResearchGate. URL: [Link]
Troubleshooting
Technical Support Center: Removal of Excess Thionyl Chloride
Executive Summary & Safety Warning The Challenge: In the synthesis of amino acid esters, thionyl chloride ( ) acts as both a dehydrating agent and a source of acid catalysis. While effective, excess is highly corrosive,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Safety Warning
The Challenge:
In the synthesis of amino acid esters, thionyl chloride (
) acts as both a dehydrating agent and a source of acid catalysis. While effective, excess is highly corrosive, toxic, and interferes with downstream applications (e.g., peptide coupling or cyclization).
The Solution:
The standard for removal is vacuum co-evaporation (often colloquially called azeotropic distillation) followed by trituration . Chemical quenching is a secondary option but carries higher safety risks due to exotherms.
⚠️ CRITICAL SAFETY ALERT:
Water Reactivity:
reacts violently with water to release (toxic gas) and (corrosive gas).
Inhalation Hazard: Always work in a functioning fume hood.
Explosion Risk: Never distill thionyl chloride to complete dryness if using ethereal solvents (e.g., THF, Diethyl Ether) in the reaction mixture due to potential peroxide concentration or Lewis acid-catalyzed cleavage.
Core Protocol: Vacuum Co-evaporation (The Gold Standard)
This method relies on the physical removal of
(BP: 76°C) using reduced pressure and a "chaser" solvent to strip residual traces.
Why Toluene?
While Dichloromethane (DCM) is often used, Toluene is the superior chaser solvent for three reasons:
Boiling Point Differential: Toluene (BP: 110.6°C) has a higher boiling point than
. As toluene evaporates, it entrains the more volatile vapors.
Hydrophobicity: It does not absorb atmospheric moisture, protecting the hygroscopic amino ester hydrochloride salt.
Anti-Solvent Properties: It encourages the crystallization of the product.
Step-by-Step Workflow
Primary Evaporation: Attach the reaction flask to a rotary evaporator. Set the bath temperature to 40–50°C (Do not exceed 60°C to prevent racemization or decomposition). Evaporate the bulk reaction solvent (usually Methanol/Ethanol) and the majority of
.
The "Oil" Phase: You will likely be left with a yellow/orange viscous oil.
Co-evaporation (The Chase):
Add anhydrous Toluene (approx. 2–3x the volume of the residue).
Re-evaporate to dryness.
Repeat this step 2–3 times.
Final State: The residue should transition from a pungent, acrid oil to a semi-solid or foam with a faint smell of toluene rather than sulfur.
Visual Workflow: Co-evaporation Cycle
Figure 1: The iterative co-evaporation cycle ensures complete removal of corrosive thionyl chloride.
Troubleshooting: The "Sticky Oil" Problem
A common frustration is that amino ester hydrochlorides often refuse to crystallize, remaining as sticky oils even after co-evaporation. This is usually due to trapped trace acid or solvent preventing crystal lattice formation.
The Fix: Trituration
Trituration involves adding a solvent in which impurities (
, ) are soluble, but the product is not.
Solvent System
Purpose
Protocol
Diethyl Ether ()
Best for Solidification. Highly non-polar; excellent for precipitating HCl salts.
Add excess to the oil. Scratch the flask walls with a glass rod (nucleation). Cool to 0°C.
MTBE (Methyl tert-butyl ether)
Safer Alternative. Higher flash point than ; less prone to peroxides.
Same as above. Often yields a finer powder.
Hexane / Pentane
Aggressive Precipitation. Use if Ether fails.
Add to the oil and sonicate vigorously.
Decision Logic: From Oil to Solid
Figure 2: Troubleshooting logic for converting crude oils into handleable solids.
FAQ: Specific Scenarios
Q1: Can I just quench the reaction with water/bicarbonate instead of evaporating?A: Technically, yes, but it is risky.
The Risk: Adding aqueous base to bulk
generates massive amounts of and gas instantly, potentially ejecting the reaction mixture (a "volcano").
Q2: My product turned purple/black during evaporation. What happened?A: This usually indicates decomposition due to high heat or free amine oxidation.
Cause: Bath temperature >60°C or insufficient
present (free amine is unstable).
Fix: Keep bath <50°C. Ensure the product remains as the Hydrochloride salt (do not freebase until the very last step of your next reaction).
Q3: How do I protect my vacuum pump from the
vapors?A: Direct exposure will destroy pump seals and oil.
Setup: Install a cold trap (Dry ice/Acetone) between the rotovap and the pump.[2]
Neutralization: Ideally, use a secondary trap with solid KOH or a bubbling trap with NaOH solution to neutralize acidic fumes before they hit the pump [1].
Q4: Is Toluene the only option for co-evaporation?A: No, but it is the best.
DCM: Good solubility, but boils too low (40°C) to effectively drive off
(76°C).
Chloroform: Works, but is more toxic and restricted.
Hexane: Poor solubility for the ester; good for precipitation but bad for co-evaporation.
References
BenchChem Technical Support. (2025).[1][2][3] Managing Exothermic Reactions with Thionyl Chloride and Water.[2][4] Retrieved from
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride/ester protocols).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Pianeta Chimica. (n.d.).[4] Synthesis of Amino Acid Methyl Ester Hydrochloride.[3][5][6] Retrieved from
National Oceanic and Atmospheric Administration (NOAA). (2024). Thionyl Chloride - CAMEO Chemicals. Retrieved from
Technical Support Center: Methyl 3-Aminocyclohexanecarboxylate Analysis
Topic: Degradation Products Analysis & Troubleshooting Guide Audience: Researchers, Analytical Scientists, and Process Chemists. Introduction Welcome to the technical support hub for Methyl 3-aminocyclohexanecarboxylate...
Audience: Researchers, Analytical Scientists, and Process Chemists.
Introduction
Welcome to the technical support hub for Methyl 3-aminocyclohexanecarboxylate . This guide addresses the stability profile, degradation pathways, and analytical challenges associated with this critical
-amino ester intermediate.
Unlike simple aliphatic esters, the 3-aminocyclohexane scaffold introduces stereochemical constraints and nucleophilic intramolecular potential that complicate analysis. This guide prioritizes the identification of hydrolysis products (the acid), oligomers (the amides), and stereoisomers using LC-MS and GC-MS workflows.
Module 1: Degradation Pathways & Mechanism
Core Stability Profile
Methyl 3-aminocyclohexanecarboxylate is thermodynamically unstable in the presence of moisture or heat. The degradation is driven by two competing mechanisms: Hydrolysis (dominant in aqueous/protic media) and Intermolecular Aminolysis (dominant in neat/concentrated storage).
Pathway Diagram
The following diagram outlines the primary degradation routes you will encounter during analysis.
Caption: Primary degradation pathways. Green arrow indicates the dominant hydrolysis pathway observed in LC-MS.
Module 2: Troubleshooting LC-MS Analysis
User Question: "I see a new peak eluting earlier than my main peak with a mass difference of -14 Da. Is this an impurity or degradation?"
Technical Diagnosis:
This is the classic signature of Ester Hydrolysis .
Mechanism: The methyl ester (-COOCH
) hydrolyzes to the free carboxylic acid (-COOH).
Mass Shift: Loss of Methyl (
, 14 Da) is a common misinterpretation. The actual reaction is .
Parent
Acid Degradant
( = -14 Da).
Retention Time: The free acid is significantly more polar than the ester. On a C18 column, it will elute near the void volume (earlier).
Troubleshooting Protocol: Hydrolysis Control
Parameter
Recommendation
Scientific Rationale
Sample Diluent
Anhydrous Acetonitrile or Methanol (fresh).
Water promotes rapid hydrolysis. Avoid aqueous diluents for storage >1 hour.
Mobile Phase pH
Acidic (0.1% Formic Acid).
Basic pH accelerates ester hydrolysis via hydroxide attack. Acidic pH protonates the amine, stabilizing the molecule slightly, though acid-catalyzed hydrolysis is still possible over time.
Column Choice
HILIC or Polar-Embedded C18.
The acid degradant is zwitterionic and poorly retained on standard C18, leading to co-elution with salts.
Module 3: Troubleshooting GC-MS Analysis
User Question: "My GC-MS chromatogram shows broad tailing peaks and poor reproducibility. I suspect thermal degradation in the inlet."
Technical Diagnosis:
Direct injection of amino esters is problematic. The free amine (-NH
) interacts with silanol groups in the liner and column, causing tailing. Furthermore, the molecule can undergo thermal oligomerization in the hot injector port (250°C+), forming "ghost" peaks of dimers.
Required Protocol: Two-Step Derivatization
To analyze this molecule by GC-MS, you must block the protic amine and potentially the ester (if transesterification is a risk).
User Question: "I see two peaks with the same mass (isobaric) in my LC-MS. Is one a degradation product?"
Technical Diagnosis:
This is likely Cis/Trans Isomerism , not degradation.
Context: The 1,3-substitution on the cyclohexane ring creates cis and trans diastereomers.
Separation: These isomers have different polarities and will separate on standard C18 columns.
Differentiation:
Cis-isomer: Axial/Equatorial conformation often leads to different solvation and slightly different retention times.
Action: Do not integrate them as impurities unless you are strictly controlling stereochemistry. Verify with a pure standard of the specific isomer if available.
Module 5: Oligomerization (Storage Issues)
User Question: "My neat sample has turned into a viscous gum or contains white precipitate after months of storage."
Technical Diagnosis:
This is Intermolecular Aminolysis (Polyamide formation) .
Mechanism: The nucleophilic amine of Molecule A attacks the electrophilic ester of Molecule B. This continues, forming dimers, trimers, and oligomers (nylon-like behavior).
Detection:
LC-MS: Look for
peaks (Dimer formation involves loss of Methanol).
Dimer Mass:
Da.
Prevention: Store as a hydrochloride salt (protonating the amine kills its nucleophilicity) or at -20°C.
FAQ: Rapid Diagnostic Decision Tree
Use this logic flow to identify your unknown peak.
Caption: Diagnostic logic for identifying impurity peaks in LC-MS.
References
Anderson, D. G., et al. (2025). Hydrolytically degradable Poly(β-amino ester) resins with tunable degradation. National Institutes of Health (NIH). Available at: [Link]
Relevance: Establishes the fundamental hydrolysis kinetics of
-amino esters.
Relevance: Provides the standard protocol for silylation (MTBSTFA) required to stabilize amino esters for GC analysis.
Relevance: Details LC-MS derivatization strategies for enhancing retention of polar amino-cyclohexane deriv
Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: kinetics of active ester hydrolysis. Available at: [Link]
Relevance: Comparative kinetics of amide formation vs. hydrolysis in
-amino acid systems.
Technical Support Center: Overcoming Steric Hindrance in Methyl 3-aminocyclohexanecarboxylate Coupling
Prepared by: Gemini, Senior Application Scientist Last Updated: March 7, 2026 Introduction: Navigating the Challenge of Sterically Encumbered Amide Couplings Welcome to the technical support center for amide bond formati...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application ScientistLast Updated: March 7, 2026
Introduction: Navigating the Challenge of Sterically Encumbered Amide Couplings
Welcome to the technical support center for amide bond formation involving Methyl 3-aminocyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges when coupling this sterically hindered secondary amine. The cyclohexane backbone imposes significant steric bulk around the nitrogen atom, which can dramatically reduce its nucleophilicity and hinder the approach of an activated carboxylic acid.[1][2] Consequently, standard amide coupling protocols often result in sluggish reactions, low yields, and incomplete conversions.[3]
This document provides a structured approach to troubleshooting these difficult couplings, offering a selection of robust protocols, a comparative analysis of coupling reagents, and a logical framework for optimizing reaction conditions to achieve success.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with Methyl 3-aminocyclohexanecarboxylate so challenging?
The difficulty arises from two interconnected factors:
Steric Hindrance: The non-planar, bulky cyclohexane ring shields the secondary amine's lone pair of electrons. This steric shield creates a high-energy transition state for the nucleophilic attack on the activated carbonyl group, thus slowing the reaction rate significantly.[1]
Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the steric encumbrance effectively lowers the amine's ability to participate in the coupling reaction. This is particularly problematic when coupling it with an equally hindered carboxylic acid.
Q2: My standard coupling protocol (e.g., EDC/HOBt) is failing or giving very low yields. What is the primary cause?
Standard carbodiimide-based methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like 1-Hydroxybenzotriazole (HOBt), often fail for this type of substrate.[1][3] The primary reason is that the activated intermediate they form (the O-acylisourea or the subsequent OBt-ester) is not reactive enough to overcome the high activation energy barrier imposed by the steric hindrance of Methyl 3-aminocyclohexanecarboxylate.[1] The rate of the desired coupling is so slow that side reactions, like the rearrangement of the O-acylisourea to a non-reactive N-acylurea or hydrolysis of the intermediate, can become dominant pathways.[4][5]
Q3: What specific classes of coupling reagents are more effective for this substrate?
To overcome severe steric hindrance, more potent coupling reagents are required to generate a more highly activated carboxylic acid intermediate. The following classes are recommended:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective than carbodiimides.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy as it generates a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling step.
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are excellent for difficult couplings.[6][7] A key advantage of phosphonium salts is that they do not react with free amino groups, preventing the guanidinylation side reaction that can occur with uronium reagents when they are used in excess.[6]
Phosphonic Anhydrides: Propanephosphonic acid anhydride (T3P®) is a powerful water-scavenging agent that promotes amide bond formation by generating a mixed anhydride. It is known to give superior results for sterically demanding couplings.[6][8]
Q4: Beyond changing the coupling reagent, how can I modify my reaction conditions to improve the yield?
Optimizing reaction parameters is critical. Consider the following adjustments:
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating is a particularly effective technique for accelerating sterically hindered couplings, often reducing reaction times from days to minutes.[3]
Solvent: The choice of solvent is crucial. Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dichloromethane (DCM) are standard. For particularly challenging cases, NMP is often preferred for its superior solvating properties, which can help prevent aggregation.[9]
Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[6] For substrates prone to racemization, a weaker base like 2,4,6-collidine may be beneficial.[6]
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential unimolecular decomposition pathways.[1]
Q5: When should I consider an even more advanced strategy, like acyl fluoride formation?
You should consider this strategy when even the most potent coupling reagents (like HATU or PyAOP) at elevated temperatures fail to provide a satisfactory yield. This situation can arise when both the carboxylic acid and the amine are exceptionally hindered. Converting the carboxylic acid to an acyl fluoride creates a very small, yet highly reactive, electrophile.[3] The small size of the fluorine atom minimizes steric repulsion in the transition state, often allowing the reaction to proceed where other methods have failed completely.[3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in-situ generation of the acyl fluoride.[3]
Part 2: Troubleshooting and Optimization Guide
Symptom
Potential Cause
Recommended Solution
Low or No Conversion
1. Insufficiently reactive coupling reagent. 2. Reaction temperature is too low. 3. Poor choice of solvent or base.
1. Switch from carbodiimides (EDC, DCC) to a more potent uronium (HATU) or phosphonium (PyBOP) salt.[6][10] Consider using T3P®.[8] 2. Increase the temperature incrementally (e.g., to 50-80 °C). If available, utilize microwave heating.[1][3] 3. Ensure an anhydrous aprotic solvent (DMF, NMP) and a non-nucleophilic base (DIPEA) are used.[6][9]
Reaction Stalls
1. The activated ester intermediate is not reactive enough. 2. The amine nucleophile is too hindered.
1. Use HATU to form the more reactive OAt-ester. 2. If all else fails, convert the carboxylic acid to an acyl fluoride using TFFH or oxalyl chloride/catalytic DMF.[1][3][4]
Formation of Side Products
1. Racemization of the chiral carboxylic acid. 2. Guanidinylation of the amine.
1. Use phosphonium reagents (PyBOP, PyAOP) which are known to suppress racemization.[1] Use a weaker base like 2,4,6-collidine instead of DIPEA.[6] 2. This is specific to uronium/aminium reagents (HBTU, HATU) used in excess. Use a phosphonium reagent instead, or ensure a slight excess of the carboxylic acid is used relative to the coupling agent.[6]
Difficulty in Purification
1. Unreacted starting materials. 2. Byproducts from the coupling reagent.
1. Drive the reaction to completion using optimized conditions (potent reagent, higher temperature). 2. Choose a reagent that generates water-soluble byproducts. The urea from EDC is water-soluble, while the urea from DCC is not but can often be filtered off.[4][10][11] The byproducts from uronium and phosphonium salts are also typically water-soluble.
Part 3: Visualization & Workflow
Decision Workflow for Coupling Strategy
The following diagram outlines a logical progression for tackling the coupling of Methyl 3-aminocyclohexanecarboxylate.
Caption: Simplified mechanism of carboxylic acid activation and coupling.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Potency Coupling with HATU
This protocol is a robust starting point for coupling with Methyl 3-aminocyclohexanecarboxylate.
Reagent Preparation:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
Add HATU (1.1 eq).
Dissolve the solids in anhydrous DMF or NMP (to make a ~0.2 M solution with respect to the carboxylic acid).
Activation:
Add DIPEA (2.5 eq) to the mixture.
Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated OAt-ester.
Coupling:
Add a solution of Methyl 3-aminocyclohexanecarboxylate (1.2 eq) in a small amount of anhydrous DMF to the activated mixture.
Stir the reaction at room temperature and monitor by TLC or LC-MS.
If the reaction is sluggish after 2-4 hours, gently heat the mixture to 50-60 °C and continue monitoring.
Workup and Purification:
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Strategy - Coupling via an Acyl Fluoride
This protocol is reserved for cases where Protocol 1 fails. It involves the in-situ generation of a highly reactive acyl fluoride. Caution: Oxalyl chloride and the intermediate acyl fluoride are corrosive and moisture-sensitive. Handle in a fume hood.
Acyl Fluoride Formation:
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
Add oxalyl chloride (1.5 eq) dropwise at room temperature.
Add one drop of anhydrous DMF (catalyst). Gas evolution (CO₂, CO, HCl) will be observed.
Stir for 1-2 hours at room temperature until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl fluoride.
Coupling:
Dissolve the crude acyl fluoride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve Methyl 3-aminocyclohexanecarboxylate (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
Add the amine/base solution dropwise to the cold acyl fluoride solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Workup and Purification:
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
References
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4361-4365. [Link]
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256. [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
Cernak, T. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: EXT-M3AC-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Optimization of Solvent Systems for Amino-Ester Isolation
Executive Summary
You are working with Methyl 3-aminocyclohexanecarboxylate , a bifunctional molecule containing a basic primary amine and an acid-labile methyl ester. The primary challenge in extracting this compound is balancing the high polarity of the amine (which favors the aqueous phase) against the lipophilicity required for organic extraction, while simultaneously preventing ester hydrolysis.
This guide moves beyond generic "shake and separate" instructions. We will engineer a protocol based on partition coefficients (
), pKa manipulation, and solvent miscibility profiles.
Part 1: Solvent Selection Strategy (The "Why")
Do not choose a solvent arbitrarily. Your choice dictates yield, purity, and emulsion risk.
Comparative Solvent Matrix
Solvent
Polarity (Dielectric)
Extraction Efficiency
Phase Position
Risk Profile
Recommendation
Dichloromethane (DCM)
Moderate (9.1)
High
Bottom
Toxic; Environmental hazard
Best for small-scale/high-value recovery.
2-Methyltetrahydrofuran (2-MeTHF)
Low-Mod (6.97)
High
Top
Peroxide former (stabilized)
Best "Green" alternative. Superior water separation than THF.
Ethyl Acetate (EtOAc)
Moderate (6.0)
Medium
Top
Hydrolysis risk (minor); Emulsions
Good general purpose, but miscible with ~3% water.
MTBE (Methyl tert-butyl ether)
Low (2.6)
Medium-Low
Top
Flammable
Excellent for avoiding emulsions; lower recovery for polar amines.
The Scientist's Rationale
DCM (The Gold Standard): For amino esters, DCM is often the superior choice because it solubilizes polar free bases better than ethers or esters. Its high density (1.33 g/mL) means it forms the bottom layer, which facilitates rapid draining of the product from the separatory funnel, leaving aqueous impurities behind [1].
2-MeTHF (The Modern Contender): If you are restricted by green chemistry mandates, 2-MeTHF is superior to Ethyl Acetate. It has lower water miscibility, meaning you lose less product to the aqueous phase, and it requires less energy to evaporate [2].
Avoid Diethyl Ether: While traditional, it holds too much water and poses high flammability risks. MTBE is the preferred ether alternative.
Part 2: Optimized Extraction Protocol (The "How")
Objective: Isolate Methyl 3-aminocyclohexanecarboxylate as a free base from its HCl salt.
Why: This pulls residual water out of the organic phase, breaking micro-emulsions.
Isolation
Dry over Anhydrous Sodium Sulfate (
) for 15 minutes.
Filter and concentrate in vacuo (Rotovap) at
.
Part 3: Troubleshooting & Diagnostics
Issue 1: "I have a stubborn emulsion (cloudy interface)."
Cause: The amine surfactant properties or fine particulates are stabilizing the interface.
Solution:
Add Solid NaCl: Saturating the aqueous layer increases density and ionic strength, forcing organics out ("Salting out").
Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically removes the particulate stabilizers.
Issue 2: "My yield is lower than expected."
Cause: The amine is moderately water-soluble (amphiphilic).
Solution:
Check pH: Ensure aqueous layer is pH > 9. If pH < 9, the amine is still protonated (
) and trapped in water.
Salting Out: Add solid NaCl to the aqueous layer until it is saturated before the final extraction. This drastically reduces the solubility of organics in water.
Switch Solvents: If using Hexane or Ether, switch to DCM or Chloroform/Isopropanol (3:1).
Issue 3: "The product turned into a carboxylic acid."
Cause: Ester Hydrolysis.
Solution:
You likely used a strong base (NaOH) or allowed the mixture to get too warm.
Fix: Use milder bases (
) and keep all aqueous solutions on ice during the neutralization step [3].
Part 4: Visualizing the Workflow
Diagram 1: Extraction Logic Flow
This diagram illustrates the critical decision points in the extraction process to ensure purity and yield.
Caption: Step-by-step logic for the acid-base extraction of amino esters, highlighting the recirculation of the aqueous layer for maximum yield.
Diagram 2: Solvent Decision Matrix
Select the right solvent based on your specific constraints (Green Chemistry vs. Yield).
Caption: Decision tree for selecting the optimal extraction solvent based on environmental constraints and yield requirements.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store the free base solution overnight?A: Ideally, no. Amino esters can undergo intermolecular cyclization (self-condensation) to form diketopiperazines or oligomers over time [4]. If storage is necessary, keep it as the HCl salt or store the free base in solution at -20°C, strictly anhydrous.
Q: Why not use Diethyl Ether?A: While classic, Diethyl Ether absorbs significant atmospheric moisture and is highly flammable. For amino esters, which can be hygroscopic, "wet" ether can lead to hydrolysis or difficulty in drying. 2-MeTHF or MTBE are chemically superior alternatives.
Q: My product is an oil, but it should be a solid. What happened?A: This is common. Small amounts of residual solvent (DCM) or impurities can depress the melting point.
Fix: Triturate the oil with cold Hexane or Pentane. If the product is pure, it should eventually crystallize. Alternatively, re-form the HCl salt by bubbling HCl gas into an ether solution to obtain a stable solid.
References
Dichloromethane vs. Ether for Extraction : Reddit r/OrganicChemistry Discussion on Solvent Density and Efficiency. (2023). Retrieved from
2-MeTHF as a Green Solvent : EcoXtract - Sustainable Bio-sourced Solvents. (2022). Retrieved from
Amino Acid Ester Extraction Protocols : European Patent EP0474096B2 - Method for extracting amino acid ester. (2001). Retrieved from
Stability of Amino Acid Esters : ResearchGate Discussion on Isolation of Free Amino Acid Esters. (2016). Retrieved from
Chiral HPLC Separation Methods for Methyl 3-aminocyclohexanecarboxylate Isomers: A Comprehensive Comparison Guide
Introduction: The Stereochemical Complexity of the Target Methyl 3-aminocyclohexanecarboxylate is a highly versatile cyclic -amino acid derivative serving as a critical chiral building block in the synthesis of Autotaxin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stereochemical Complexity of the Target
Methyl 3-aminocyclohexanecarboxylate is a highly versatile cyclic
-amino acid derivative serving as a critical chiral building block in the synthesis of Autotaxin (ATX) modulators 1, ERK inhibitors 2, and BTK inhibitors. The molecule possesses two chiral centers (positions 1 and 3 on the cyclohexane ring), resulting in four distinct stereoisomers: a cis-enantiomeric pair ((1R,3S) and (1S,3R)) and a trans-enantiomeric pair ((1R,3R) and (1S,3S)).
Because the pharmacological efficacy of the final active pharmaceutical ingredient (API) is often strictly dependent on a single enantiomer, achieving baseline enantiomeric resolution (
) is a non-negotiable regulatory and scientific requirement.
As an application scientist, I evaluate separation methods not just on resolution, but on scalability, solvent economy, and sample recovery . Below, we objectively compare the three dominant methodologies for isolating these isomers.
Mechanistic Workflow & Separation Logic
Direct separation of primary aliphatic amines on silica-based chiral stationary phases (CSPs) is notoriously challenging due to secondary interactions between the basic amine and residual acidic silanols on the silica support, which causes severe peak tailing. To circumvent this, we must either use highly specific mobile phase additives or employ pre-column derivatization.
Figure 1: Standard two-dimensional workflow for the complete isolation of all four stereoisomers.
Comparison of Separation Alternatives
We compare three primary alternatives for the chiral resolution of Methyl 3-aminocyclohexanecarboxylate:
Normal Phase HPLC (NP-HPLC) on Polysaccharide CSPs: Utilizes columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition relies on hydrogen bonding between the analyte's amine/ester groups and the carbamate linkages of the CSP, alongside steric fit within the amylose helical groove.
Supercritical Fluid Chromatography (SFC): Replaces the bulk of the non-polar hydrocarbon solvent with supercritical
. SFC provides higher diffusivity and lower viscosity, allowing for higher flow rates and rapid preparative scaling.
Pre-Column Derivatization (RP-HPLC): The primary amine lacks a strong UV chromophore (absorbing only around 210 nm). Derivatization with reagents like benzophenone imine 2 or N-Boc protection increases UV absorbance and eliminates the basicity of the amine, allowing for easier separation on standard reversed-phase chiral columns.
Quantitative Performance Data
Metric
NP-HPLC (Chiralpak AD-H)
SFC (ChiralPak ID / AD)
Pre-Column Derivatization
Typical Resolution ()
1.8 - 2.5
2.0 - 3.5
> 3.0
Analysis Time
15 - 25 min
5 - 10 min
20 - 30 min (+ Prep time)
Mobile Phase
Heptane / IPA / DEA (80:20:0.1)
/ MeOH / DEA (80:20:0.1)
Water / MeCN (Gradient)
UV Detection Limit
Poor (~210 nm)
Poor (~210 nm)
Excellent (~254 nm)
Preparative Scalability
Moderate (High solvent removal cost)
Excellent (Easy evaporation)
Poor (Requires deprotection step)
Risk of Ester Hydrolysis
Very Low
Very Low
Moderate (During deprotection)
Decision Logic for Method Selection
Figure 2: Logical decision tree for selecting the appropriate chromatographic strategy.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) criteria to verify that the causality of the separation (chiral recognition vs. non-specific binding) is maintained.
Protocol A: Direct SFC Separation (Preferred for Preparative Scale)
Causality Insight: Supercritical
acts as a non-polar bulk solvent. The addition of Methanol acts as the polar modifier to elute the compound, while 0.1% Diethylamine (DEA) is critical to mask the acidic silanols on the stationary phase, preventing the primary amine from irreversibly binding or tailing 3.
System Preparation: Equilibrate an SFC system equipped with a Chiralpak AD-H or ChiralPak ID column (4.6 x 250 mm, 5 µm for analytical; 20 x 250 mm for prep).
Mobile Phase: Set the co-solvent to Methanol containing 0.1% DEA (v/v).
Gradient/Isocratic Hold: Run isocratically at 80%
/ 20% (MeOH + 0.1% DEA).
Physical Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven temperature to 35 °C. Note: Temperature control is vital as chiral recognition is an enthalpy-driven process.
Detection: Because the native molecule lacks a strong chromophore, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available. If restricted to UV, monitor at 210 nm.
System Suitability Test (SST): Inject a racemic standard. The system is validated if the resolution (
) between the two enantiomeric peaks is and the tailing factor () is .
Causality Insight: By reacting the primary amine with benzophenone imine 2, we achieve two goals: we introduce a massive
interacting chromophore (boosting UV detection at 254 nm) and we neutralize the basicity of the amine, completely eliminating silanol-induced tailing.
Derivatization Step: Dissolve 50 mg of racemic Methyl 3-aminocyclohexanecarboxylate in 2 mL dichloromethane (DCM). Add 1.0 equivalent of benzophenone imine. Stir at room temperature for 24 hours. Concentrate and triturate with diethyl ether to isolate the imine derivative.
System Preparation: Equilibrate an Agilent 1260 (or equivalent) HPLC with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of Heptane / Isopropanol (90:10 v/v). Note: DEA is no longer required because the amine is masked.
Flow & Temperature: Set flow rate to 1.0 mL/min and column temperature to 25 °C.
Detection: Monitor UV absorbance at 254 nm.
SST: Inject the derivatized racemate. Verify
. The enhanced steric bulk of the benzophenone group often amplifies the differential steric fit inside the amylose cavity, leading to superior baseline separation.
Conclusion
For the chiral separation of Methyl 3-aminocyclohexanecarboxylate isomers, the choice of methodology dictates downstream efficiency. Direct SFC stands out as the most authoritative and scalable method, offering rapid run times and trivial solvent removal, provided CAD/ELSD detection or low-wavelength UV is available. Conversely, Pre-column derivatization remains the most robust choice for analytical laboratories limited to standard UV detectors, transforming a difficult-to-detect basic amine into a highly responsive, neutral analyte.
By strictly controlling mobile phase additives (like DEA) to mitigate secondary silanol interactions, analytical scientists can ensure reproducible, self-validating chiral resolutions suitable for rigorous drug development pipelines.
References
WO2014018881A1 - Atx modulating agents
Google P
US9351965B2 - Indazole derivatives useful as ERK inhibitors
Google P
EP4536637A2 - Compounds, compositions, and methods
Google P
WO2013090929A1 - Amino quinoline derivatives inhibitors of hcv
Google P
High-Precision Determination of Enantiomeric Excess for Methyl 3-Aminocyclohexanecarboxylate
As a conformationally restricted scaffold, methyl 3-aminocyclohexanecarboxylate is a critical building block in modern drug discovery. It is prominently featured in the synthesis of potent therapeutics, including cyclin-...
Author: BenchChem Technical Support Team. Date: March 2026
As a conformationally restricted scaffold, methyl 3-aminocyclohexanecarboxylate is a critical building block in modern drug discovery. It is prominently featured in the synthesis of potent therapeutics, including cyclin-dependent kinase 7 (CDK7) inhibitors[1] and orally bioavailable Smoothened (SMO) antagonists[2]. Because the molecule possesses two chiral centers (yielding cis and trans diastereomers, each with a pair of enantiomers), determining its exact enantiomeric excess (ee) is a stringent regulatory and functional requirement.
If your synthetic route begins with the free 3-aminocyclohexanecarboxylic acid, the first step is esterification (typically via thionyl chloride in methanol) to yield the methyl ester[3]. However, analyzing the resulting aliphatic amino ester presents significant analytical hurdles. This guide objectively compares the top analytical modalities for determining the ee of this scaffold, providing field-proven, self-validating protocols.
Strategic Derivatization: The Engine of Chiral Recognition
Direct chiral analysis of methyl 3-aminocyclohexanecarboxylate is notoriously difficult. The molecule lacks a conjugated π-system, rendering standard UV detection (e.g., 254 nm) virtually blind. Furthermore, the highly polar primary amine is prone to severe hydrogen bonding, causing peak tailing on standard stationary phases.
To bypass these limitations, analytical scientists rely on strategic pre-column derivatization[4]. The choice of derivatizing agent directly dictates the analytical modality you can employ.
Mechanistic causality of derivatization strategies for aliphatic amino ester analysis.
Comparative Performance Matrix
When deciding between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR), the choice depends on your lab's infrastructure and the required limit of detection (LOD).
Analytical Modality
Derivatization Agent
Resolution ()
LOD / LOQ
Run Time
Primary Advantage
Chiral HPLC
Benzyl chloroformate (Cbz-Cl)
> 2.0
0.1% / 0.5%
15 - 30 min
Industry standard for preparative scalability and high throughput[2].
Chiral GC
Trifluoroacetic anhydride (TFAA)
> 1.5
0.05% / 0.1%
20 - 45 min
Exceptional sensitivity and theoretical plate count for volatile derivatives.
F NMR
(R)-(-)-MTPA-Cl (Mosher's)
Baseline (ppm)
1.0% / 2.0%
5 - 10 min
Determines absolute configuration without requiring a chiral stationary phase.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every protocol must act as a self-validating system. Below are the detailed methodologies for the two most robust techniques: Chiral HPLC and
F NMR.
Protocol A: Chiral HPLC via Cbz-Derivatization
Causality: While Boc-protection is common in synthesis, it only adds a tert-butyl group. Cbz-protection is vastly superior for HPLC because it introduces a phenyl ring. This not only enables UV detection but also provides the critical π-π stacking interactions required for enantiomeric recognition on polysaccharide-based Chiral Stationary Phases (CSPs)[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of methyl 3-aminocyclohexanecarboxylate hydrochloride[1] in 1.0 mL of anhydrous dichloromethane (DCM).
Basification: Add 3.0 equivalents of triethylamine (TEA) to liberate the free amine.
Derivatization: Cool to 0 °C and dropwise add 1.2 equivalents of Benzyl chloroformate (Cbz-Cl). Stir at room temperature for 2 hours.
Workup: Quench with saturated aqueous NaHCO
. Extract the organic layer, dry over MgSO, and evaporate the solvent under reduced pressure.
Reconstitution: Dissolve the purified Cbz-derivative in 1.0 mL of the mobile phase (Hexane/Isopropanol, 90:10 v/v).
Chromatographic Conditions:
Column: Chiralpak AD-H or IG (250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic Hexane/Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Self-Validation Checkpoint: Prior to analyzing your synthetically enriched sample, you must inject a Cbz-derivatized racemic standard. This validates system suitability by proving baseline resolution (
) and confirming that the UV detector response factor is identical for both enantiomers (yielding a perfect 1:1 peak area ratio).
Protocol B:
F NMR via Mosher's Amide Derivatization
Causality: When chiral columns are unavailable, derivatization with an enantiopure chiral auxiliary like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. We utilize
F NMR rather than H NMR because the cyclohexane ring protons create a dense, overlapping multiplet region (1.0 - 2.5 ppm). In contrast, the CF group of the Mosher's moiety appears as a sharp singlet in an empty region of the F spectrum (approx. -69 to -72 ppm), allowing for pristine integration.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the amino ester in 0.5 mL of anhydrous CDCl
directly in an NMR tube.
Reagent Addition: Add 2.0 equivalents of deuterated pyridine (acting as an HCl scavenger) followed by 1.5 equivalents of (R)-(-)-MTPA-Cl.
Acquisition: Acquire proton-decoupled
F NMR spectra at 376 MHz (or your instrument's respective frequency).
Data Analysis: Integrate the distinct CF
peaks corresponding to the two diastereomers. Calculate the enantiomeric excess using the formula:
Self-Validation Checkpoint: You must monitor the derivatization reaction via
H NMR to guarantee 100% consumption of the primary amine. If the reaction does not go to completion, kinetic resolution may occur—where one enantiomer reacts faster than the other—yielding a false diastereomeric ratio and an artificially skewed ee value.
Analytical Decision Workflow
Use the following logical workflow to determine the optimal path for your specific laboratory constraints and project goals.
Decision matrix and workflow for determining enantiomeric excess of the target amino ester.
References
Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbsUCoiThmpMS4esgTaf6SLNliVbE-hsIrvmzU47K7nHAZJmZS1VASst8pLxzikxu2nUXN3Q8OYwIiYeDy2T1A4umtK3F-8en26z7XyvzUhEyNgDJu3DxtcLIfApUV5OpvEvDxpVoCOc7G22o=]
EP3358346B1 - Enantiomer analysis method. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWbq7aZh1dDcrBaICQE9F5OlGGiw9RM7TW-Q2Ku9_SjIYpipQnTc6MMILzC7sifUavWILvHrkX3w2p_bKZZ-W04HoRN5z8QoMycD3HpTvyI6fhLocM5JSncIuA0FAnSjWbYLFfO98YYpyJ0w==]
WO2015154039A2 - Inhibitors of cyclin-dependent kinase 7 (cdk7). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMoJcDyZ0vm6NF1bnSto55dwuvCmZ_xlDuvFRHnDI75lGhvB1qxb2jM22XfLaxQ33VdHdiyavLs5H16VcoFT39iRgomDfx8XOFbHGGTJ5X6M9oyytUqKlCeIldl9Mn59-99vDn48jVuv1Kdo0Ag==]
WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM6vGvhjYwPo5Jgq-I0mc4-fPb3DuQeNLg0poWxDjErsSqoLjXlypLo8I3VFLz8RLQeOotSm7S5Zhhq8LLkChucTn-q6B9RLKlJBGjOa704w44CxZ968t1c_7RtpcNmOxIbwq1tWvpNRBTlG-o1w==]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compound of Interest: Methyl 3-aminocyclohexanecarboxylate (Free Base & HCl Salt, CAS: 712317-18-5)
Executive Summary & Mechanistic Context
Methyl 3-aminocyclohexanecarboxylate is a critical alicyclic building block heavily utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)[1]. During chemical scale-up and quality control, verifying the structural integrity of this amino ester is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive analytical tool to confirm the presence and environment of both the primary amine and the methyl ester functional groups.
This guide objectively compares the FTIR spectral performance of Methyl 3-aminocyclohexanecarboxylate against two structural alternatives: its hydrolyzed free acid counterpart (3-Aminocyclohexanecarboxylic acid ) and its aromatic analog (Methyl 3-aminobenzoate ). By evaluating these alternatives, researchers can accurately identify the unique vibrational modes specific to the aliphatic ring and the ester linkage.
Causality in Experimental Choices: Why ATR-FTIR?
Traditional transmission FTIR utilizing KBr pellets introduces significant analytical artifacts. KBr is highly hygroscopic; moisture absorption broadens the critical 3500–3000 cm⁻¹ region, masking the delicate N-H stretching vibrations of the primary amine.
The Solution: Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal.
Causality: The diamond ATR crystal requires zero sample preparation, completely eliminating moisture uptake during analysis. It preserves the native polymorphic state of the compound and provides a highly reproducible optical pathlength. This consistency is mandatory for the precise quantitative comparison of the C=O ester stretch (~1733 cm⁻¹) against the C=O acid stretch (~1700 cm⁻¹)[2][3].
Comparative Spectral Data Analysis
To validate the identity of Methyl 3-aminocyclohexanecarboxylate, we benchmark its vibrational modes against alternative scaffolds. The combination of the saturated aliphatic ring and the ester linkage creates highly specific spectral markers[4].
Table 1: FTIR Peak Comparison of Amino Ester Alternatives
Functional Group
Methyl 3-aminocyclohexanecarboxylate
Alternative 1: 3-Aminocyclohexanecarboxylic Acid
Alternative 2: Methyl 3-aminobenzoate
N-H Stretch
~3350, ~3280 cm⁻¹ (Sharp, Primary amine)
~3100–2600 cm⁻¹ (Broad, Zwitterionic NH₃⁺)
~3400, ~3320 cm⁻¹ (Aniline-like amine)
C=O Stretch
~1733 cm⁻¹ (Aliphatic ester)
~1630 cm⁻¹ (COO⁻) / ~1700 cm⁻¹ (COOH)
~1720 cm⁻¹ (Conjugated ester)
C-H Stretch
~2930, ~2850 cm⁻¹ (Aliphatic ring)
~2930, ~2850 cm⁻¹ (Aliphatic ring)
>3000 cm⁻¹ (Aromatic C-H)
C-O Stretch
~1200 cm⁻¹ (Ester C-O-C)
N/A
~1280 cm⁻¹ (Conjugated C-O)
N-H Bend
~1615 cm⁻¹
~1550 cm⁻¹
~1630 cm⁻¹
Data Interpretation: The defining diagnostic feature of Methyl 3-aminocyclohexanecarboxylate is the sharp aliphatic ester carbonyl peak at ~1733 cm⁻¹[2][3]. This clearly distinguishes it from the conjugated carbonyl of the aromatic analog (~1720 cm⁻¹) and the broad carboxylic acid/zwitterion bands of the free acid. Furthermore, the aliphatic C-H stretching vibrations at 2930 and 2850 cm⁻¹ confirm the presence of the saturated cyclohexane ring[4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and adhere to strict E-E-A-T standards, the following ATR-FTIR protocol operates as a self-validating system . Any deviation in the internal calibration step automatically halts the workflow, preventing the acquisition of compromised spectral data.
Step-by-Step Methodology
System Initialization & Purge: Purge the FTIR spectrometer optics with dry nitrogen gas for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.
Internal Calibration (The Self-Validation Step): Place a NIST-traceable polystyrene film standard onto the ATR crystal. Run a preliminary scan. The system software must verify the aromatic C-C stretching peak at exactly 1601.0 ± 0.5 cm⁻¹ .
Causality: If the peak shifts beyond this 0.5 cm⁻¹ tolerance, the HeNe reference laser is misaligned. The system must be recalibrated before any sample analysis can proceed.
Background Acquisition: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to establish the baseline.
Sample Loading: Apply 2–5 mg of Methyl 3-aminocyclohexanecarboxylate powder directly onto the center of the diamond crystal. Lower the pressure anvil until the torque mechanism slips, ensuring uniform optical contact without crushing the crystal.
Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.
Data Processing: Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction ensures the resulting spectrum is directly comparable to standard transmission databases.
Experimental Workflow Visualization
Self-validating ATR-FTIR workflow for amino ester spectral acquisition.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 3-aminocyclohexanecarboxylate
Executive Summary
Methyl 3-aminocyclohexanecarboxylate (MW: 157.21 Da) is a critical alicyclic
-amino ester scaffold used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural analysis is often complicated by the presence of regioisomers (e.g., the 4-amino derivative) and stereoisomers (cis/trans).
This guide objectively compares the two primary mass spectrometry (MS) methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —for the characterization of this compound. We provide mechanistic insights into its fragmentation pathways to enable precise structural validation and isomeric differentiation.[1]
Methodology Comparison: EI vs. ESI-MS/MS
For researchers validating synthetic batches or analyzing metabolic degradation, the choice of ionization method dictates the quality of structural data.
Use EI for initial structural confirmation of pure synthetic samples. The "hard" ionization forces ring cleavage, providing definitive proof of the 1,3-substitution pattern.
Use ESI-MS/MS for pharmacokinetic (PK) studies or trace analysis in biological matrices, utilizing the stable
for sensitivity.
Deep Dive: Fragmentation Mechanics & Pathways
The fragmentation of Methyl 3-aminocyclohexanecarboxylate is driven by two competing charge sites: the amine nitrogen (low ionization energy, directs
-cleavage) and the ester carbonyl (directs alkoxy loss).
Primary Fragmentation Channels (EI & ESI-CID)
-Cleavage (Amine-Driven):
The radical cation (EI) or protonated amine (ESI) triggers cleavage of the ring C-C bonds adjacent to the C3 position. This opens the cyclohexane ring, leading to acyclic alkene fragments.
Ester Cleavage:
Loss of Methoxy (
): Cleavage of the bond yields an acylium ion ( 126).
Loss of Carbomethoxy (
): Loss of the entire radical yields the cyclohexylamine carbocation ( 98).
McLafferty Rearrangement (Restricted):
While typical for acyclic esters, the cyclohexane ring constraints limit standard McLafferty rearrangements. However, ring-opening often precedes H-transfer, allowing for the elimination of neutral ethene or isomeric alkenes.
Visualized Pathway (Graphviz)
The following diagram maps the logical flow of ion decomposition for the
species (ESI mode), which is most relevant for modern drug development workflows.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 3-aminocyclohexanecarboxylate (
). Note the competition between ammonia loss and methanol loss.
Isomeric Differentiation: 3-Amino vs. 4-Amino
A critical challenge is distinguishing the 3-amino (beta) isomer from the 4-amino (gamma) isomer.
Mechanism: In the gas phase, amino esters often cyclize to form lactam ions by displacing methanol.
4-Amino Isomer: Can form a 5-membered
-lactam ring (highly stable). Expect a dominant base peak at 126 ().
3-Amino Isomer: Would form a 4-membered
-lactam ring (highly strained). The loss of methanol is kinetically less favorable .
Diagnostic Ratio:
Compare the intensity ratio of
141 () to 126 ().
3-Amino: High
ratio (Ammonia loss preferred).
4-Amino: Low
ratio (Methanol loss/Cyclization preferred).
Experimental Protocol (ESI-MS/MS)
Objective: Validation of Methyl 3-aminocyclohexanecarboxylate purity and structure.
Reagents:
LC-MS Grade Methanol and Water.
Formic Acid (0.1% v/v).
Step-by-Step Workflow:
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of Methanol.
Dilute 1:100 with 50:50 MeOH:H2O (+0.1% Formic Acid) to reach ~10 µg/mL.
Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.
Success Criteria: Observe appearance of
141, 126, and 98.
Note: If
126 is the sole dominant fragment at low CE, suspect 4-amino isomer contamination.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and rearrangement rules).
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link]
Vessecchi, R., et al. (2016).[3] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[3][4] Royal Society of Chemistry Advances. [Link]
Holčapek, M., et al. (2010). "Differentiation of Isomeric Organic Compounds by Mass Spectrometry." Journal of Mass Spectrometry. [Link]
Comparative Reactivity Guide: Methyl 3-amino vs. 4-aminocyclohexanecarboxylate
This guide provides an in-depth technical comparison of Methyl 3-aminocyclohexanecarboxylate and Methyl 4-aminocyclohexanecarboxylate . It is designed for medicinal chemists and process engineers selecting between these...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Methyl 3-aminocyclohexanecarboxylate and Methyl 4-aminocyclohexanecarboxylate . It is designed for medicinal chemists and process engineers selecting between these scaffolds for drug discovery or peptide mimetic applications.
Executive Summary
The selection between the 3-isomer and 4-isomer of methyl aminocyclohexanecarboxylate is rarely a trivial substitution; it represents a fundamental shift in topology , reactivity , and secondary structure potential .
Methyl 3-aminocyclohexanecarboxylate: A
-amino acid derivative. It is prone to forming stable helical secondary structures (foldamers) but carries a higher risk of steric clash in 1,3-diaxial conformations.
Methyl 4-aminocyclohexanecarboxylate: A
-amino acid derivative. It functions primarily as a rigid linear spacer. The trans-isomer is electronically decoupled and sterically accessible, making it a superior linear linker, while the cis-isomer poses a unique risk of intramolecular bridging (lactamization).
Structural & Conformational Analysis
The reactivity of these molecules is dictated by the cyclohexane chair conformation. The "Locking Rule" applies: the bulky ester group (or the largest substituent) will preferentially occupy the equatorial position to minimize 1,3-diaxial strain (
-value of kcal/mol).
Conformational Equilibrium
The relative orientation of the amino group depends on the regiochemistry (1,3 vs 1,4) and stereochemistry (cis vs trans).[1]
Low Nucleophilicity. High risk of intramolecular cyclization.
Visualization of Conformational Space
The following diagram illustrates the energy landscape and accessible conformations. Note that "Diequatorial" is the reactivity "sweet spot."
Caption: Conformational preference dictates reactivity. The diequatorial forms (Cis-1,3 and Trans-1,4) present the amine equatorially, maximizing nucleophilic attack rates.
Reactivity Comparison
Amine Nucleophilicity (Intermolecular)
Steric Effects: Equatorial amines (found in cis-3 and trans-4) react significantly faster than axial amines. Axial amines suffer from 1,3-diaxial repulsion with ring protons during the formation of the tetrahedral intermediate in amide coupling.
Electronic Effects (Inductive):
3-Amino (
): Closer to the electron-withdrawing ester group. The inductive effect () lowers the pKa of the amine slightly (), making it slightly less basic/nucleophilic than the 4-isomer.
4-Amino (
): Further from the ester.[6] The inductive effect is negligible. The amine is more basic (), leading to higher nucleophilicity in non-hindered conformations.
Intramolecular Cyclization (Lactamization)
This is a critical failure mode in synthesis.
4-Amino (Gamma): The cis-1,4 isomer can cyclize to form 2-azabicyclo[2.2.2]octan-3-one (Isoquinuclidone). This is a stable, bridged bicyclic lactam.
Risk:[7][8] High if using the cis-isomer or if epimerization occurs under high heat.
3-Amino (Beta): The cis-1,3 isomer would theoretically cyclize to form 2-azabicyclo[3.1.1]heptan-3-one . This system is highly strained (analogous to a
-lactam bridged across a cyclohexane).
Risk:[7][8] Low. The strain energy prevents spontaneous cyclization under standard coupling conditions.
Summary Data Table
Feature
Methyl 3-aminocyclohexanecarboxylate
Methyl 4-aminocyclohexanecarboxylate
Amino Acid Class
-Amino Acid
-Amino Acid
Preferred Isomer
Cis (Diequatorial)
Trans (Diequatorial)
Amine pKa (Est.)
~10.2 (Slightly lower)
~10.6 (Higher)
Coupling Rate
Fast (Cis) / Slow (Trans)
Fast (Trans) / Slow (Cis)
Lactamization Risk
Low (Strained [3.1.1] system)
Medium (Forms [2.2.2] Isoquinuclidone from cis)
Key Application
Foldamers (-peptides, 14-helix)
Linear Spacers / Linkers
Experimental Protocols
General Amide Coupling Protocol (HATU Method)
This protocol is optimized to minimize epimerization while ensuring complete conversion of the sterically sensitive cyclohexyl amines.
Reagents:
Carboxylic Acid Partner (1.0 equiv)
Methyl 3- or 4-aminocyclohexanecarboxylate HCl salt (1.1 equiv)
HATU (1.1 equiv)
DIPEA (3.0 equiv)
DMF (Anhydrous, 0.1 M concentration)
Workflow:
Activation: Dissolve the carboxylic acid and HATU in DMF. Stir at 0°C for 5 minutes.
Addition: Add DIPEA dropwise. Stir for 5 minutes (solution usually turns yellow).
Coupling: Add the methyl aminocyclohexanecarboxylate salt in one portion.
Reaction: Allow to warm to Room Temperature (RT).
Trans-4 / Cis-3 (Equatorial): Complete in 1–2 hours.
Cis-4 / Trans-3 (Axial): May require 4–12 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine.
Saponification (Ester Hydrolysis)
Critical Note: The cis-1,4 and trans-1,3 esters (axial esters) hydrolyze significantly slower than their equatorial counterparts.
Axial Esters: May require heating to 50°C or overnight stirring.
Application Logic: Foldamers vs. Linkers[8]
The choice of isomer dictates the 3D architecture of the resulting molecule.
Caption: 3-isomers are used to create structured peptidomimetics (helices), whereas 4-isomers are used to create rigid distance constraints.
3-Isomer (Cis): Widely used in Gellman
-peptides . The 1,3-constraint forces the backbone into a specific torsion angle, promoting the formation of a 14-helix (hydrogen bonding between residue and ).
4-Isomer (Trans): Used as a rigid linker in PROTACs and bifunctional drugs. It provides a defined distance (~5.5 Å) between the amine and carbonyl carbons, with minimal flexibility.
References
Gellman, S. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society.[10] Link(Note: Describes the foundational principles of cyclohexane-based beta-peptides).
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[10] Link
PubChem. (2025). "4-Aminocyclohexanecarboxylic acid Compound Summary." National Library of Medicine. Link
ChemicalBook. (2025). "Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Properties." Link
Specific rotation values for Methyl (1S,3R)-3-aminocyclohexanecarboxylate
As a Senior Application Scientist in chiral chemistry and drug development, I frequently evaluate conformationally restricted building blocks. Methyl (1S,3R)-3-aminocyclohexanecarboxylate (and its hydrochloride salt) is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in chiral chemistry and drug development, I frequently evaluate conformationally restricted building blocks. Methyl (1S,3R)-3-aminocyclohexanecarboxylate (and its hydrochloride salt) is a critical intermediate in the synthesis of peptidomimetics and rigid [1].
Because the pharmacological efficacy of these GABA analogues relies entirely on their stereospecific binding affinity to target receptors, validating the chiral integrity of the starting materials is non-negotiable. This guide provides an objective comparison of the (1S,3R) target against its (1R,3S) alternative, detailing the specific rotation profiles, self-validating analytical protocols, and their mechanistic applications in drug discovery.
Chiral Integrity & Specific Rotation Profiles
The specific rotation (
) is the definitive metric for confirming the enantiomeric purity of alicyclic amino acids. While the methyl ester hydrochloride salt (CAS 222530-35-0)[2] is the preferred building block due to its enhanced solubility and protection against zwitterion formation during coupling reactions, its chiral identity is directly inherited from its parent acid, (1S,3R)-3-aminocyclohexanecarboxylic acid (CAS 81131-40-0).
The table below compares the quantitative polarimetric data of the target (1S,3R) configuration with its (1R,3S) enantiomeric alternative.
Table 1: Specific Rotation Comparison of 3-Aminocyclohexanecarboxylate Derivatives
Compound / Derivative
CAS Number
Configuration
Specific Rotation
Test Conditions
Chiral Profile
Parent Acid
81131-40-0
(1S,3R)
+4.2° to +5.21°
C=1.0, H₂O
Dextrorotatory (+)
Alternative Acid
81131-39-7
(1R,3S)
-4.0° to -6.0°
C=1.0, H₂O
Levorotatory (-)
Target Methyl Ester HCl
222530-35-0
(1S,3R)
Dextrorotatory Shift
C=1.0, MeOH or H₂O
Dextrorotatory (+)
Alternative Ester HCl
1415825-01-2
(1R,3S)
Levorotatory Shift
C=1.0, MeOH or H₂O
Levorotatory (-)
*Note: Esterification of the parent acid to the methyl ester hydrochloride alters the molecular weight and solvation sphere, which shifts the absolute magnitude of the rotation. However, the directional optical activity (dextro- vs. levorotatory) dictated by the stereocenters remains consistent with the parent acid[3][4].
To guarantee trustworthiness in your Quality Control (QC) workflow, polarimetric measurements must be designed as a self-validating system . This means measuring both the target enantiomer and its exact opposite under identical conditions. The system is validated if and only if the sum of their specific rotations equals zero (within instrumental error margins), thereby proving the absence of systematic bias (e.g., chiral contamination in the solvent or cell window strain).
Step-by-Step Protocol:
Sample Preparation (Causality: Precision scaling): Accurately weigh 100.0 mg of Methyl (1S,3R)-3-aminocyclohexanecarboxylate HCl. The hydrochloride salt is chosen over the free base to prevent spontaneous amine oxidation and to ensure rapid, complete dissolution.
Dissolution (Causality: Solvation stability): Transfer the powder to a Class A 10.0 mL volumetric flask. Dissolve and make up to the mark with HPLC-grade Methanol (or distilled H₂O). Why Methanol? While water is standard for the parent acid, methanol prevents the slow, spontaneous hydrolysis of the methyl ester back to the free acid during the measurement window.
Temperature Equilibration (Causality: Density & Conformation): Inject the solution into a 1 dm (100 mm) polarimeter cell. Equilibrate the cell jacket to exactly 20.0 °C. Temperature fluctuations alter solvent density and the vibrational states of the chiral bonds, skewing the rotation angle.
Blank Calibration: Measure the optical rotation of pure methanol at 20.0 °C. Subtract this blank value from all subsequent readings to eliminate background noise.
Measurement (Causality: Dispersive error minimization): Measure the optical rotation (
) using a Sodium D-line source (589 nm). The high-intensity monochromatic light prevents optical dispersion errors common with polychromatic sources.
Cross-Validation: Repeat Steps 1-5 using the (1R,3S) alternative (CAS 1415825-01-2)[5].
Calculation: Calculate specific rotation using the formula:
(Where = observed rotation, = path length in dm, = concentration in g/100 mL).
Chiral resolution and esterification workflow for (1S,3R) derivatives.
Application in Drug Discovery: Conformationally Restricted GABA Analogues
The primary value of Methyl (1S,3R)-3-aminocyclohexanecarboxylate lies in its ability to act as a rigidified scaffold. In the central nervous system, standard γ-aminobutyric acid (GABA) is highly flexible, allowing it to bind to multiple receptor subtypes (GABA-A, GABA-B, GABA-C) with varying affinities.
By incorporating the amino and carboxylate groups into a cyclohexane ring in a specific (1S,3R) trans-diequatorial (or diaxial) configuration, researchers lock the molecule into a restricted spatial geometry[1]. Once the methyl ester is hydrolyzed in vivo or during late-stage synthesis, the resulting zwitterionic (1S,3R)-acid acts as a highly selective agonist or antagonist for specific GABA receptor subtypes, opening chloride channels and inducing an Inhibitory Postsynaptic Potential (IPSP).
Pharmacological pathway of (1S,3R)-3-aminocyclohexanecarboxylate as a GABA analogue.
References
National Institutes of Health (PMC) . (1S,3R)-3-Ammoniocyclohexanecarboxylate. Retrieved from:[Link]
Methyl 3-aminocyclohexanecarboxylate vs Ethyl 3-aminocyclohexanecarboxylate properties
Executive Summary For researchers in medicinal chemistry and peptide synthesis, the choice between Methyl 3-aminocyclohexanecarboxylate and Ethyl 3-aminocyclohexanecarboxylate is rarely arbitrary. It is a strategic decis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in medicinal chemistry and peptide synthesis, the choice between Methyl 3-aminocyclohexanecarboxylate and Ethyl 3-aminocyclohexanecarboxylate is rarely arbitrary. It is a strategic decision governed by hydrolytic stability , lipophilicity , and stereochemical isolation .
Select the Methyl Ester when rapid deprotection (hydrolysis) is required under mild conditions, or when using the scaffold as an acyl donor in enzymatic kinetic resolutions where reaction velocity is paramount.
Select the Ethyl Ester when increased lipophilicity is needed for cell-permeability assays (higher LogP) or when the intermediate requires greater stability against spontaneous hydrolysis during aqueous workups.
Chemical & Physical Profile
The following table contrasts the fundamental properties of the hydrochloride salts, the most common form supplied to researchers.
Feature
Methyl 3-aminocyclohexanecarboxylate HCl
Ethyl 3-aminocyclohexanecarboxylate HCl
CAS Number (racemic/general)
712313-64-9 (trans-HCl)
53084-60-9 (free base/general)
Molecular Weight
193.67 g/mol
207.70 g/mol
Physical State (Salt)
White Crystalline Powder
White to Off-White Solid
Physical State (Free Base)
Colorless to Pale Yellow Oil
Yellow Oil
Predicted LogP (Free Base)
~0.6 - 0.8
~1.0 - 1.2
Water Solubility
High (Salt)
High (Salt); Lower for Free Base
Hydrolysis Rate (Relative)
Fast (Reference = 1.0)
Slower (~0.5 - 0.7x of Methyl)
Stereochemical Considerations: The "Chair" vs. "Boat" Battle
The 3-aminocyclohexanecarboxylate scaffold presents a classic conformational challenge. Unlike the 4-substituted analogs, the 1,3-substitution pattern dictates rigorous stereocontrol.
Cis-Isomer (Diequatorial Stability): In the cis-configuration, both the amino and ester groups can adopt equatorial positions in a chair conformation. This is the thermodynamic product and generally more stable.
Trans-Isomer (Axial-Equatorial Strain): The trans-isomer forces one substituent into an axial position if a chair conformation is maintained. Experimental data suggests that to relieve this 1,3-diaxial strain, the trans-isomer often adopts a twisted boat conformation , making it higher in energy and often more difficult to crystallize than the cis-isomer.
Impact of Ester Group:
The Ethyl group, being bulkier than the Methyl , exacerbates the steric penalty in the trans-axial conformation. Consequently, separating cis/trans mixtures via fractional crystallization is often more efficient with the Ethyl ester due to the greater solubility differential between the stable cis-chair and the strained trans-isomer.
Figure 1: Conformational preferences of 1,3-disubstituted cyclohexane isomers.
Reactivity & Synthesis Protocols
Synthesis via Enaminoketone Reduction
A robust method for generating these esters involves the reduction of
-enaminoketones.[1] This route allows for the synthesis of both methyl and ethyl esters by selecting the appropriate alcohol solvent (Methanol vs. Ethanol).
Protocol:
Condensation: React 1,3-cyclohexanedione with an amine (e.g., benzylamine) in toluene under reflux with a Dean-Stark trap to form the enaminoketone.
Reduction: Dissolve the enaminoketone in Methanol (for Methyl ester) or Ethanol (for Ethyl ester) .
Catalyst: Add Sodium Borohydride (NaBH
) or use Sodium (Na) metal for dissolving metal reduction (favors trans).
Acidification: Treat with HCl in the corresponding alcohol to yield the amino ester hydrochloride.
Hydrolysis Kinetics (Methyl vs. Ethyl)
The methyl ester is significantly more labile to nucleophilic attack. In saponification reactions (LiOH/THF/H
O), the methyl ester typically reaches completion 2-3x faster than the ethyl ester.
Why this matters:
Use Methyl: If your molecule contains other sensitive functional groups (e.g., epimerizable centers) and you need mild, fast deprotection at 0°C.
Use Ethyl: If you are performing multi-step synthesis where the ester must survive slightly acidic aqueous washes or prolonged handling at room temperature.
Enzymatic Kinetic Resolution (EKR)
For obtaining enantiopure isomers, Lipase B from Candida antarctica (CAL-B) is the industry standard.
Methyl Ester: Acts as a faster acyl donor/acceptor. High reaction rates but risk of "over-hydrolysis" if water is present.
Ethyl Ester: Slower reaction rate allows for finer control over the conversion (stopping exactly at 50%), often resulting in higher Enantiomeric Excess (ee) for the remaining substrate.
Visualization: Enzymatic Resolution Workflow
Figure 2: Kinetic resolution pathway using Lipase B (CAL-B) for enantiomer separation.
Experimental Protocol: Comparative Hydrolysis
To validate the stability difference in your specific workflow, perform this self-validating test:
Preparation: Dissolve 0.1 mmol of Methyl ester and 0.1 mmol of Ethyl ester in separate vials containing 1 mL of THF:Water (1:1).
Initiation: Add 2.0 equivalents of LiOH at 20°C.
Monitoring: Spot on TLC every 10 minutes (Eluent: 5% MeOH in DCM).
Observation:
Methyl Ester: Expect disappearance of starting material spot within 30-60 minutes .
Ethyl Ester: Expect persistence of starting material spot for 2-4 hours under identical conditions.
Validation: If the Ethyl ester hydrolyzes as fast as the Methyl, check for the presence of catalytic impurities or ensure the temperature is strictly controlled, as higher temps narrow the reactivity gap.
References
Montoya-Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 151-162.[1] Retrieved from [Link]
PubChem. (2025).[2] Ethyl 3-oxocyclohexanecarboxylate Compound Summary. Retrieved from [Link]
Distinguishing cis and trans isomers of amino cyclohexane esters by NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In medicinal chemistry, the stereochemistry of aminocyclohexane scaffolds dictates pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the stereochemistry of aminocyclohexane scaffolds dictates pharmacophore geometry and receptor binding affinity. Distinguishing cis and trans isomers of aminocyclohexane esters (e.g., ethyl 4-aminocyclohexanecarboxylate) is a critical analytical challenge.
This guide provides a definitive technical workflow to distinguish these isomers using NMR spectroscopy. The distinction relies on conformational analysis —specifically, the preference of bulky substituents for the equatorial position in the cyclohexane chair conformation.
Quick Reference Rule:
1,2- and 1,4-disubstituted: Trans is typically diequatorial (stable, large
couplings).[1] Cis is axial-equatorial (smaller/averaged ).[1]
1,3-disubstituted: Cis is diequatorial (stable, large
To interpret the NMR data, one must first determine the dominant conformer. Cyclohexane rings exist in a dynamic equilibrium between two chair forms. Substituents prefer the equatorial orientation to avoid 1,3-diaxial steric strain (
-value).
A-Values of Common Groups:
-NH
: ~1.2–1.4 kcal/mol
-COOEt: ~1.1–1.2 kcal/mol
-t-Butyl: ~4.9 kcal/mol (Locking group)
Since the amino and ester groups have similar A-values, 1,4-cis and 1,2-cis isomers (ae
ea) often exist as a rapid equilibrium mixture, averaging the NMR signals. In contrast, the diequatorial isomer (usually trans for 1,4/1,2) is conformationally "locked" or heavily biased, yielding distinct spectroscopic signatures.
Method 1:
H NMR Coupling Constants (
-Analysis)
This is the "Gold Standard" method. The Karplus relationship dictates that vicinal proton-proton coupling (
Axial Substituents: Cause a strong upfield shift (shielding) on the
-carbons (C3/C5) due to 1,3-diaxial interaction.
Comparison: The isomer with an axial substituent (cis-1,[2]4) will show ring carbons (C3/C5) significantly upfield (3–6 ppm) compared to the diequatorial isomer.
Method 3: NOE/ROESY (Spatial Proximity)
When
-coupling is ambiguous (e.g., in 1,2-isomers where spectra overlap), Nuclear Overhauser Effect (NOE) provides 3D spatial proof.
1,3-Diaxial Interaction: Protons in a 1,3-diaxial relationship are close (< 2.5 Å) and show strong NOE correlations.
Vicinal (1,2) Interaction:
Cis-1,2 (ae): H1(ax) and H2(eq) are close
Medium NOE.
Trans-1,2 (ee): H1(ax) and H2(ax) are anti-periplanar (
) NO NOE (or very weak).
Decision Logic & Visualization
Workflow Diagram
The following decision tree outlines the logical steps to assign stereochemistry based on the substitution pattern.
Caption: Decision tree for assigning stereochemistry of aminocyclohexane esters using
H NMR coupling constants.
Experimental Protocol
Objective: Acquire high-resolution
H NMR data suitable for -coupling analysis.
Sample Preparation:
Dissolve 5–10 mg of the ester hydrochloride or free base in 0.6 mL CDCl
.
Note: If the amine is a salt (HCl), add 1-2 drops of CD
OD or use DMSO-d to ensure solubility and sharpen peaks by exchanging ammonium protons.
Neutralization (Optional): For free base analysis in CDCl
, shake the NMR tube with solid KCO and filter if peaks are broad due to exchange.
Acquisition Parameters:
Field Strength: Minimum 400 MHz (600 MHz preferred) to resolve multiplets.
Scans: 16–64 scans.
Acquisition Time (AQ): Set > 3.0 seconds to ensure high digital resolution for coupling constants.
Apodization: Use no line broadening (LB = 0) or Gaussian window functions to preserve splitting patterns.
Data Processing:
Phase and baseline correct manually.
Peak Picking: Identify the methine proton (
to NH or COOEt).
Measurement: Measure the distance between the outermost peaks of the multiplet (Width at half-height) or extract specific
values ( vs ).
Summary Table: Isomer Differentiation
Feature
Trans-1,4-Isomer
Cis-1,4-Isomer
Substituent Geometry
Diequatorial (e,e)
Axial-Equatorial (a,e)
H1/H4 Orientation
Axial
One Axial / One Equatorial (or average)
H Signal Shape
Broad triplet of triplets (tt)
Narrow quintet or multiplet
Coupling ()
Hz
Hz (averaged)
Chemical Shift ()
Shielded (Upfield)
Deshielded (Downfield)
C -Effect
Minimal (Standard shifts)
Strong Shielding of C3/C5 ( ppm)
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Methyl 3-aminocyclohexanecarboxylate (CAS: 5403-49-6 for generic; specific isomers vary) is a bifunctional intermediate containing both an amino group and an ester linkage.[1] While valuable in peptide synthesis and medicinal chemistry, its dual functionality presents specific stability and disposal challenges.[1]
Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (sink drains) or regular trash.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization.[1] This compound is typically supplied as a hydrochloride salt (solid) or a free base (viscous liquid/oil).[1]
Table 1: Chemical Safety Profile
Property
Specification
Operational Implication
Chemical Class
Amino Ester
Potential for hydrolysis; basicity (free amine).[1]
CRITICAL: Do not commingle with Nitric Acid or strong oxidizers in waste streams.[1]
RCRA Status
Unlisted (Characteristic Waste)
Classify based on ignitability (if liquid) or toxicity.[1]
Expert Insight: As an amino ester, this compound is prone to hydrolysis and polymerization if left in unbuffered aqueous waste containers for extended periods.[1] Always segregate it into organic solvent waste streams rather than aqueous streams to prevent unexpected pressure buildup or precipitate formation.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (US) and REACH (EU) standards.[1]
Phase 1: Pre-Disposal Segregation
Before moving the material to the waste area, determine its state.[1]
Scenario A: Pure Solid (Expired/Surplus Material) [1]
Keep the material in its original manufacturer container if the seal is intact.[1]
If the container is compromised, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1]
Quenching: If the material is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, acid chlorides), ensure the reaction is fully quenched before bottling.[1]
Solvent Compatibility: Bulking is permitted with Non-Halogenated Organic Solvents (Methanol, Ethanol, Ethyl Acetate).[1]
Halogenated Segregation: If the workflow involved Dichloromethane (DCM) or Chloroform, segregate into the Halogenated Waste stream.[1]
Transfer custody to your institution's EHS department or a licensed waste contractor (e.g., Veolia, Clean Harbors).[1]
Disposal Method: Incineration with afterburner and scrubber.[1][3]
Justification: Incineration ensures complete destruction of the organic framework, preventing environmental accumulation of the amine.[1]
Operational Logic & Decision Tree
The following diagram illustrates the decision logic for disposing of Methyl 3-aminocyclohexanecarboxylate based on its physical state and mixture composition.
Figure 1: Decision matrix for segregating amino ester waste streams to ensure compatibility and regulatory compliance.
Emergency Spill Management
In the event of a benchtop spill, immediate action prevents exposure and contamination.[1][4]
Protocol:
Evacuate & Ventilate: If the spill is >100mL or generates significant dust/vapor, evacuate the immediate area.[1]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder.[1]
Containment:
Liquids: Encircle with absorbent pads or vermiculite.[1][4]
Solids: Cover with wet paper towels to prevent dust dispersion.[1]
Clean the surface with a mild soap solution followed by water.[1] Do not use bleach immediately, as it may react with the amine to form chloramines (toxic gas).[1]
Disposal: Label the debris as "Hazardous Waste - Spill Debris" and process via the solid waste stream.[1]
References
University of Wisconsin–Madison. (2023).[1] Chapter 7: Chemical Disposal Procedures - Organic Solvents and Amines. Retrieved from [Link][1]
Vanderbilt University Medical Center. (2023).[1] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]
Technical Guide: Safe Handling & Logistics for Methyl 3-aminocyclohexanecarboxylate
[1] Executive Summary & Immediate Action Card Methyl 3-aminocyclohexanecarboxylate (and its hydrochloride salt) is a bifunctional building block used frequently in peptide mimetics and drug discovery. It presents specifi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Action Card
Methyl 3-aminocyclohexanecarboxylate (and its hydrochloride salt) is a bifunctional building block used frequently in peptide mimetics and drug discovery. It presents specific hazards related to its amine functionality (basicity/irritation) and ester group (hydrolysis sensitivity).
Critical Hazard Profile:
GHS Signal Word:WARNING
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).
Physical State: Typically supplied as a white to off-white solid (Hydrochloride salt) or a viscous oil (Free base) .
Storage: Hygroscopic. Store at 2–8°C (or room temperature if desiccated) under inert atmosphere (Argon/Nitrogen).
Chemical Identification & Physical Properties[1][2]
Understanding the specific form you are handling is vital for PPE selection. The hydrochloride salt is a dust hazard; the free base is a contact/vapor hazard.
Amine Functionality: The primary amino group (-NH₂) is basic. In free base form, it can cause chemical burns or severe dermatitis. In salt form, it acts as a respiratory irritant if dust is inhaled.
Ester Functionality: The methyl ester (-COOMe) is susceptible to hydrolysis. Contact with moisture releases methanol and the corresponding amino acid. While not immediately dangerous, this degrades the reagent and alters stoichiometry.
Route of Exposure Analysis[1]
Inhalation: High risk during weighing of the HCl salt (fine dust). Causes coughing and upper respiratory tract irritation.
Skin Contact: Moderate risk. The free base penetrates skin more easily than the salt.
Eye Contact: High risk. Solid particles or liquid splashes can cause mechanical damage and chemical irritation (conjunctivitis).
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard PPE" to specific barrier materials based on permeation resistance.
PPE Selection Logic Flowchart
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.
Detailed PPE Specifications
Component
Recommendation
Technical Justification
Hand Protection
Double Nitrile (0.11mm + 0.11mm)
Why: Amines can permeate thin nitrile. Double gloving provides a "color indicator" effect (if outer glove rips) and increases breakthrough time. Avoid: Latex (poor resistance to organic amines).
Eye Protection
Chemical Splash Goggles (Liquid) / Safety Glasses (Solid)
Why: The HCl salt is a fine powder; air currents can carry it behind standard glasses. Goggles are mandatory if handling the liquid free base to prevent corneal injury.
Respiratory
N95 / P100 Mask
Why: Use when weighing >500mg outside a fume hood. The salt is an irritant to mucous membranes.
Body Protection
Lab Coat (Cotton/Poly blend)
Why: Standard protection. Ensure sleeves are tucked into gloves (taped if necessary for high-volume handling).
Operational Protocols: Handling & Synthesis
Weighing and Transfer (Solid HCl Salt)
The hydrochloride salt is prone to static charge, which causes "fly-away" powder.
Static Control: Use an antistatic gun or ionizing blower inside the balance enclosure.
Containment: Weigh inside a chemical fume hood. If the balance is outside, use a secondary containment tray and wear an N95 mask.
Transfer: Use a wide-mouth funnel. Do not pour directly from the reagent bottle; use a spatula to prevent dust clouds.
Reaction Setup (Free Base Generation)
Researchers often convert the stable HCl salt to the free base in situ.
Protocol: Suspend HCl salt in solvent (e.g., DCM or DMF). Add organic base (TEA or DIPEA) at 0°C .
Safety Note: This reaction is exothermic. The release of the free amine increases the volatility and odor. Perform strictly in a fume hood.
Storage Logistics[1]
Hygroscopic Nature: The ester bond hydrolyzes in moist air.
Best Practice: Store the bottle inside a secondary jar containing desiccant packets (Silica gel or Drierite). Wrap the cap with Parafilm.
Temperature: 2–8°C is optimal for long-term stability.
Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Step-by-step spill response mechanism.
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[6] Do not rub. The HCl salt is abrasive and acidic.
Skin Contact: Wash with soap and water.[7][8] If free base contacts skin, use a polyethylene glycol (PEG) based cleanser if available, then water.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).
Disposal & Environmental Compliance
Do not dispose of amino esters down the drain. They are organic contaminants and potential marine pollutants.
Waste Stream
Description
Protocol
Solid Waste
Contaminated gloves, paper towels, weighing boats.
Double-bag in clear polyethylene bags. Label as "Solid Chemical Waste - Toxic/Irritant".
Liquid Waste
Reaction mixtures, mother liquors.
Segregate into "Non-Halogenated Organic" or "Halogenated" (if DCM used). Do not mix with oxidizers (Nitric acid, Peroxides) as amines can form explosive N-oxides or nitro compounds.
Aquatic Toxicity
Acute toxicity to fish/invertebrates.
Zero discharge policy.[9] All rinsate from glassware cleaning must be collected in the waste carboy.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 422580, Methyl 4-aminocyclohexanecarboxylate (Isomer Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-aminocyclohexanecarboxylate. Retrieved from [Link]